molecular formula C9H7NO4 B1280218 Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate CAS No. 72752-80-8

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Cat. No.: B1280218
CAS No.: 72752-80-8
M. Wt: 193.16 g/mol
InChI Key: FUJBKRLYHYJMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJBKRLYHYJMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502718
Record name Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72752-80-8
Record name Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a heterocyclic organic compound belonging to the benzoxazolone class. The benzoxazolone scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, antibacterial, and antifungal properties.[1][2] This document provides a comprehensive overview of the known basic properties of this compound, alongside generalized experimental protocols and logical workflows relevant to its synthesis, characterization, and potential biological evaluation. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide consolidates available information and presents standard methodologies applicable to this class of compounds.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while computational data is available, some experimental physical properties such as melting and boiling points have not been widely reported.

Table 1: Physicochemical and Identification Properties

Property Value Source
IUPAC Name methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate PubChem[3]
CAS Number 72752-80-8 Sigma-Aldrich[4]
Molecular Formula C₉H₇NO₄ PubChem[3]
Molecular Weight 193.16 g/mol PubChem[3], Sigma-Aldrich[4]
Canonical SMILES COC(=O)C1=CC2=C(C=C1)NC(=O)O2 PubChem[3]
InChI Key FUJBKRLYHYJMNF-UHFFFAOYSA-N PubChem[3]
Physical Form Solid (predicted) Sigma-Aldrich[4]
Flash Point 216 °C Biosynth[5]
Melting Point Not available
Boiling Point Not available

| Solubility | Not available | |

Chemical Structure

The molecular structure of this compound features a fused bicyclic system consisting of a benzene ring and an oxazolone ring, with a methyl carboxylate group attached at the 6-position of the benzoxazole core.

Synthesis_Workflow reactant Methyl 4-amino-3-hydroxybenzoate reaction Cyclization Reaction reactant->reaction reagent Carbonylating Agent (e.g., CDI, phosgene, triphosgene) reagent->reaction solvent Anhydrous Solvent (e.g., THF, Dichloromethane) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification product This compound purification->product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis NMR NMR Spectroscopy (¹H, ¹³C) final Confirmed Structure & Purity NMR->final MS Mass Spectrometry (e.g., ESI-MS) MS->final IR Infrared (IR) Spectroscopy IR->final MP Melting Point Analysis MP->final Chromatography Chromatography (TLC, HPLC) Chromatography->final start Purified Compound start->NMR start->MS start->IR start->MP start->Chromatography Biological_Screening_Workflow start Test Compound invitro Primary Screening (In Vitro Target-Based or Phenotypic Assays) start->invitro hit_id Hit Identification invitro->hit_id cell_based Secondary Screening (Cell-Based Assays, Potency & Selectivity) hit_id->cell_based Active stop Inactive hit_id->stop lead_gen Lead Generation cell_based->lead_gen invivo In Vivo Models (Efficacy, PK/PD, Preliminary Toxicology) lead_gen->invivo Promising candidate Preclinical Candidate invivo->candidate

References

An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate (CAS: 72752-80-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, also identified as CBP007, is a small molecule belonging to the benzoxazolone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, with a particular focus on its role as a putative inhibitor of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein, a key regulator of cellular senescence and oncogenesis. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol . Its chemical structure and key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 72752-80-8
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
IUPAC Name This compound
Synonyms CBP007
Appearance Solid
SMILES COC(=O)C1=CC2=C(C=C1)NC(=O)O2
InChI InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12)

Synthesis

General Experimental Protocol for the Synthesis of Benzoxazolone-6-carboxylates

A potential synthetic pathway for this compound would likely involve the reaction of methyl 3-amino-4-hydroxybenzoate with a suitable carbonylating agent, such as phosgene, triphosgene, or carbonyldiimidazole (CDI), in an appropriate solvent.

Materials:

  • Methyl 3-amino-4-hydroxybenzoate

  • Carbonyldiimidazole (CDI) or Triphosgene

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (optional, as a base)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: A solution of methyl 3-amino-4-hydroxybenzoate (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Carbonylating Agent: Carbonyldiimidazole (CDI) (1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is then stirred for a specified period, typically ranging from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound.

Spectroscopic Data Values
¹H NMR Expected signals would include a singlet for the methyl ester protons, and distinct aromatic protons on the benzoxazole ring.
¹³C NMR Expected signals would include peaks for the carbonyl carbons (ester and cyclic carbamate), the methyl carbon of the ester, and the aromatic carbons.
Mass Spectrometry (MS) m/z: 193.04 (M+), 194.04 (M+H)⁺
Infrared (IR) Characteristic peaks for N-H stretching, C=O stretching (ester and carbamate), and aromatic C-H stretching are expected.

Biological Activity and Mechanism of Action

The benzoxazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] this compound, also known as CBP007, has been identified as a potential inhibitor of the Polycomb group protein BMI-1.

The Role of BMI-1 in Cancer

BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in epigenetic gene silencing.[1] It is essential for the self-renewal of stem cells. Overexpression of BMI-1 is observed in a variety of human cancers and is associated with poor prognosis. BMI-1 contributes to oncogenesis by repressing the expression of tumor suppressor genes, most notably the Ink4a/Arf locus. This locus encodes for two key tumor suppressors: p16INK4a and p14ARF (p19ARF in mice).

  • p16INK4a is an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). By inhibiting these kinases, p16INK4a prevents the phosphorylation of the retinoblastoma protein (Rb), thereby inducing cell cycle arrest in the G1 phase.

  • p14ARF acts by inhibiting the E3 ubiquitin ligase MDM2, which leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest, apoptosis, or senescence.

By repressing the Ink4a/Arf locus, BMI-1 effectively removes these critical brakes on cell proliferation, contributing to uncontrolled cell growth and tumor development.

Putative Mechanism of Action of this compound (CBP007)

As a putative inhibitor of BMI-1, this compound (CBP007) is hypothesized to interfere with the function of the PRC1 complex. By inhibiting BMI-1, CBP007 would lead to the de-repression of the Ink4a/Arf locus, resulting in the upregulation of p16INK4a and p14ARF. This, in turn, would activate the Rb and p53 tumor suppressor pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of BMI-1 and its Inhibition by CBP007

BMI1_Signaling_Pathway cluster_0 CBP007 (this compound) cluster_1 PRC1 Complex cluster_2 Tumor Suppressor Locus cluster_3 Tumor Suppressor Pathways cluster_4 Cellular Outcomes CBP007 CBP007 BMI1 BMI-1 CBP007->BMI1 Inhibits Ink4a_Arf Ink4a/Arf Locus BMI1->Ink4a_Arf Represses p16 p16 (INK4a) Ink4a_Arf->p16 Encodes p14 p14 (ARF) Ink4a_Arf->p14 Encodes Rb Rb Pathway p16->Rb Activates p53 p53 Pathway p14->p53 Activates CellCycleArrest Cell Cycle Arrest Rb->CellCycleArrest Induces p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Putative mechanism of action of CBP007 on the BMI-1 signaling pathway.

Experimental Workflows

The identification and characterization of small molecule inhibitors of protein-protein interactions, such as the inhibition of BMI-1, typically follow a multi-step experimental workflow.

Hypothetical Experimental Workflow for the Identification of CBP007 as a BMI-1 Inhibitor

Experimental_Workflow A High-Throughput Screening (HTS) of small molecule libraries B Hit Identification (e.g., CBP007) A->B C In Vitro Validation B->C F Cell-Based Assays B->F D Biophysical Assays (e.g., SPR, ITC) C->D E Biochemical Assays (e.g., PRC1 activity assay) C->E G Target Engagement Assays (e.g., CETSA) F->G H Phenotypic Assays (e.g., cell viability, apoptosis) F->H I In Vivo Studies (e.g., xenograft models) H->I J Lead Optimization I->J

Caption: A generalized workflow for the discovery and validation of a BMI-1 inhibitor.

Conclusion

This compound (CBP007) represents a promising chemical scaffold for the development of novel anticancer therapeutics. Its potential to inhibit the epigenetic regulator BMI-1 provides a clear mechanistic rationale for its further investigation. This technical guide has summarized the available information on this compound and provided a framework for its synthesis and biological evaluation. Further studies are warranted to elucidate the precise mechanism of action, determine its potency and selectivity, and evaluate its therapeutic potential in preclinical models of cancer. The detailed protocols and visualizations provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and oncology.

References

An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a molecule of interest within the broader class of benzoxazolones known for their diverse biological activities. This document details the molecule's chemical structure, properties, and a proposed synthetic pathway, including a detailed experimental protocol. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide compiles available information and provides predicted spectroscopic data based on analogous structures. Furthermore, it discusses the potential biological significance of this compound class and outlines a general workflow for its biological evaluation.

Molecular Structure and Chemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₉H₇NO₄.[1][2] It features a fused bicyclic system consisting of a benzene ring and an oxazolone ring, with a methyl carboxylate group attached to the benzene ring at position 6.

Table 1: Chemical and Physical Properties [1][2]

PropertyValue
IUPAC Name methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate
CAS Number 72752-80-8
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
SMILES COC(=O)C1=CC2=C(C=C1)NC(=O)O2
Form Solid
Safety Causes skin and serious eye irritation. May cause respiratory irritation.

Synthesis

A plausible and efficient synthetic route to this compound involves the cyclization of methyl 4-amino-3-hydroxybenzoate using a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI). This method is a common and effective way to form the 2-oxobenzoxazole core.

Proposed Synthetic Pathway

The synthesis begins with the commercially available methyl 4-amino-3-hydroxybenzoate. The amino and hydroxyl groups of this precursor are positioned ortho to each other, making them ideal for intramolecular cyclization. The reaction with a carbonylating agent like triphosgene in the presence of a base will form the desired benzoxazolone ring system.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Methyl 4-amino-3-hydroxybenzoate Process Cyclization Reactant1->Process Reactant2 Triphosgene (or other phosgene equivalent) Reactant2->Process Solvent Inert Solvent (e.g., THF, Dichloromethane) Solvent->Process Base Base (e.g., Triethylamine, Pyridine) Base->Process Product This compound Process->Product

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for the synthesis of benzoxazolones.

Materials:

  • Methyl 4-amino-3-hydroxybenzoate (1.0 eq)

  • Triphosgene (0.4 eq) or 1,1'-Carbonyldiimidazole (1.1 eq)

  • Triethylamine (2.2 eq) or Pyridine (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-amino-3-hydroxybenzoate in anhydrous THF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (triethylamine or pyridine) to the stirred solution.

  • In a separate flask, prepare a solution of the phosgene equivalent (triphosgene or CDI) in the same anhydrous solvent.

  • Add the phosgene equivalent solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

Technique Predicted Peaks/Shifts
¹H NMR (400 MHz, DMSO-d₆)δ ~11.0-12.0 (s, 1H, NH), 7.7-7.9 (m, 2H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 3.85 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ ~165 (C=O, ester), 154 (C=O, cyclic carbamate), 143, 132 (quaternary Ar-C), 125, 115, 110 (Ar-CH), 52 (OCH₃)
FT-IR (KBr, cm⁻¹)~3200-3000 (N-H stretch), ~1750 (C=O stretch, cyclic carbamate), ~1720 (C=O stretch, ester), ~1600, 1480 (C=C stretch, aromatic)
Mass Spec. (EI)m/z (%) = 193 (M⁺), 162 ([M-OCH₃]⁺), 134 ([M-COOCH₃]⁺)

Biological Activity and Potential Applications

The benzoxazolone scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. These include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The specific substitutions on the benzoxazolone ring system play a crucial role in determining the biological activity and target specificity.

While no specific biological studies have been published for this compound, its structural similarity to other biologically active benzoxazolones suggests it could be a valuable candidate for screening in various drug discovery programs. For instance, derivatives of 2-oxo-3H-benzoxazole have shown potent analgesic and anti-inflammatory activity, often linked to the inhibition of prostaglandin synthesis.[3] Furthermore, some benzoxazole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and various kinases.

Proposed Biological Evaluation Workflow

A general workflow for the initial biological evaluation of this compound would involve a series of in vitro assays to identify potential therapeutic areas.

Biological_Screening cluster_input Compound cluster_screening Primary Screening cluster_followup Secondary & Lead Optimization Compound This compound Assay1 Enzyme Inhibition Assays (e.g., COX, Kinases) Compound->Assay1 Assay2 Antimicrobial Assays (Bacteria, Fungi) Compound->Assay2 Assay3 Anticancer Cell Line Screening (e.g., MTT assay) Compound->Assay3 Hit_Identified Hit Identification & Prioritization Assay1->Hit_Identified Assay2->Hit_Identified Assay3->Hit_Identified SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identified->SAR_Studies In_Vivo_Models In Vivo Efficacy & Toxicity Studies SAR_Studies->In_Vivo_Models

Caption: A general workflow for biological screening.

Conclusion

This compound represents an interesting chemical entity within the pharmacologically significant class of benzoxazolones. This guide has provided a detailed overview of its structure, properties, and a feasible synthetic route. While specific experimental and biological data for this particular molecule remain to be published, the information compiled herein, based on established chemical principles and data from related compounds, provides a solid foundation for researchers and drug development professionals interested in exploring its potential. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Nomenclature

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a heterocyclic organic compound belonging to the benzoxazolone class. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The formal IUPAC name for this compound is methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate .[1] It is also commonly referred to as methyl 2,3-dihydro-2-oxo-1,3-benzoxazole-6-carboxylate. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₇NO₄[1][2]
Molecular Weight 193.16 g/mol [1][2]
CAS Number 72752-80-8[1][2]
Appearance White to off-white powder
Melting Point 248-252 °C
Boiling Point 422.5±35.0 °C (Predicted)
Flash Point 216 °C[2]
Solubility Soluble in DMSO and Methanol
SMILES COC(=O)C1=CC2=C(C=C1)NC(=O)O2[2]
InChI InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12)[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common method involves the cyclization of a substituted aminophenol with a carbonylating agent.

Example Synthetic Protocol:

A general and efficient method for the synthesis of 2(3H)-benzoxazolones involves the reaction of 2-aminophenols with carbonyl-containing reagents. For the synthesis of the title compound, a suitable starting material would be methyl 3-amino-4-hydroxybenzoate.

Experimental Workflow for Synthesis:

G General Synthesis Workflow A Methyl 3-amino-4-hydroxybenzoate D Cyclization Reaction A->D B Carbonylating Agent (e.g., phosgene, triphosgene, CDI) B->D C Reaction Solvent (e.g., Toluene, THF) C->D E Work-up and Purification (e.g., extraction, chromatography) D->E Crude Product F This compound E->F Purified Product

Caption: General synthesis workflow for the target compound.

Detailed Experimental Steps:

  • Reaction Setup: To a solution of methyl 3-amino-4-hydroxybenzoate (1 equivalent) in an appropriate anhydrous solvent such as toluene or THF, a suitable base (e.g., triethylamine, 1.1 equivalents) is added. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Carbonylating Agent: A carbonylating agent, such as triphosgene (0.4 equivalents) or carbonyldiimidazole (CDI, 1.1 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically 2-6 hours), while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Biological Activities and Potential Applications

The benzoxazole nucleus is a key structural motif in many biologically active compounds, exhibiting a wide range of pharmacological properties.[3][4] Derivatives of 2-oxo-3H-benzoxazole have been reported to possess analgesic, anti-inflammatory, antibacterial, antifungal, and anticancer activities.[3][4][5]

Specifically, substitutions at the 6-position of the 2-oxo-3H-benzoxazole ring have been shown to be favorable for analgesic and anti-inflammatory activities.[3] The carboxylate group at the 6-position of the title compound makes it a valuable intermediate for the synthesis of a library of derivatives with potentially enhanced biological profiles. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides or other functional groups.

While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other active benzoxazolones suggests its potential as a scaffold in drug discovery programs.

Potential Signaling Pathway Involvement:

The anti-inflammatory effects of some 2-oxo-3H-benzoxazole derivatives have been attributed to the inhibition of prostaglandin synthesis.[3] This suggests a potential interaction with the cyclooxygenase (COX) pathway.

G Potential Anti-inflammatory Pathway A Inflammatory Stimuli B Arachidonic Acid A->B C COX Enzymes (COX-1, COX-2) B->C D Prostaglandins C->D E Inflammation D->E F This compound Derivatives F->C Inhibition

Caption: Potential inhibition of the COX pathway by derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable heterocyclic compound with a confirmed IUPAC name of methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate. Its benzoxazolone core is a privileged scaffold in medicinal chemistry. While detailed biological studies on this specific molecule are limited, its structural features suggest it is a promising starting material for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and analgesic research. The synthetic protocols outlined provide a basis for its preparation and further derivatization in drug discovery and development programs.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a key intermediate in pharmaceutical and materials science. This document details the synthesis of the immediate precursor, methyl 4-amino-3-hydroxybenzoate, and its subsequent cyclization to the target molecule. Experimental protocols, quantitative data, and process visualizations are presented to facilitate laboratory application.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the preparation of the key precursor, methyl 4-amino-3-hydroxybenzoate. The second stage is the cyclization of this precursor to form the desired benzoxazolone ring system.

Synthesis_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization 4-Nitro-3-hydroxybenzoic_acid 4-Nitro-3-hydroxybenzoic acid 4-Amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic acid 4-Nitro-3-hydroxybenzoic_acid->4-Amino-3-hydroxybenzoic_acid Reduction Methyl_4-amino-3-hydroxybenzoate Methyl 4-amino-3-hydroxybenzoate 4-Amino-3-hydroxybenzoic_acid->Methyl_4-amino-3-hydroxybenzoate Esterification Target_Molecule This compound Methyl_4-amino-3-hydroxybenzoate->Target_Molecule Cyclization (Phosgene Equivalent) Cyclization_Pathways cluster_cdi Pathway A: Carbonyldiimidazole (CDI) cluster_triphosgene Pathway B: Triphosgene Precursor Methyl 4-amino-3-hydroxybenzoate Intermediate_CDI N-Acylimidazole Intermediate Precursor->Intermediate_CDI Activation Intermediate_Triphosgene Carbamoyl Chloride Intermediate Precursor->Intermediate_Triphosgene Acylation Target This compound Intermediate_CDI->Target Intramolecular Cyclization Intermediate_Triphosgene->Target Intramolecular Cyclization CDI CDI CDI->Intermediate_CDI Triphosgene Triphosgene Triphosgene->Intermediate_Triphosgene Purification_Workflow Crude_Product Crude Product from Cyclization Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Silica Gel, e.g., Ethyl Acetate/Hexanes) Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization (NMR, IR, MS, Melting Point) Pure_Product->Characterization

An In-Depth Technical Guide to the Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details the primary synthetic routes, starting materials, experimental protocols, and quantitative data to support research and development activities.

Introduction

This compound is a member of the benzoxazolone family, a class of compounds recognized for their diverse pharmacological activities. The benzoxazolone core is a privileged structure in drug discovery, and its derivatives have been investigated for various therapeutic applications. This guide focuses on the chemical synthesis of the 6-methoxycarbonyl substituted derivative, providing a foundation for further derivatization and biological evaluation.

Synthetic Pathway Overview

The most common and practical synthetic approach to this compound involves a two-step process commencing from commercially available starting materials. The overall transformation is outlined below:

  • Esterification: The synthesis begins with the esterification of 3-amino-4-hydroxybenzoic acid to its corresponding methyl ester, methyl 3-amino-4-hydroxybenzoate. This step is crucial for protecting the carboxylic acid functionality and facilitating the subsequent cyclization.

  • Cyclization: The key benzoxazolone ring system is then formed via an intramolecular cyclization of methyl 3-amino-4-hydroxybenzoate. This is typically achieved using a carbonylating agent such as carbonyldiimidazole (CDI) or a phosgene equivalent.

Synthetic Pathway Starting_Material 3-Amino-4-hydroxybenzoic acid Intermediate Methyl 3-amino-4-hydroxybenzoate Starting_Material->Intermediate Esterification (Methanol, Acid Catalyst) Final_Product Methyl 2-oxo-2,3-dihydro- 1,3-benzoxazole-6-carboxylate Intermediate->Final_Product Cyclization (e.g., CDI)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate (Intermediate)

This Fischer esterification is a standard procedure for converting a carboxylic acid to its methyl ester.

Materials:

  • 3-Amino-4-hydroxybenzoic acid

  • Anhydrous Methanol (MeOH)

  • Acid Catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂))

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3-amino-4-hydroxybenzoic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is added dropwise.

  • The reaction mixture is heated at reflux temperature overnight.

  • After cooling to room temperature, the reaction is carefully quenched by the addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude methyl 3-amino-4-hydroxybenzoate can be purified by silica gel column chromatography or recrystallization.

Step 2: Synthesis of this compound (Final Product)

The cyclization of the aminophenol intermediate is efficiently achieved using carbonyldiimidazole (CDI).

Materials:

  • Methyl 3-amino-4-hydroxybenzoate

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Procedure:

  • A solution of methyl 3-amino-4-hydroxybenzoate is prepared in an anhydrous aprotic solvent such as THF or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, 1,1'-carbonyldiimidazole (typically 1.1 to 1.5 equivalents) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is typically purified by silica gel column chromatography to afford the pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3-Amino-4-hydroxybenzoic acidC₇H₇NO₃153.14Off-white to tan powder~210 (decomposes)
Methyl 3-amino-4-hydroxybenzoateC₈H₉NO₃167.16White to off-white solid141-143
This compoundC₉H₇NO₄193.16SolidNot reported

Table 2: Typical Reaction Parameters and Yields

Reaction StepKey ReagentsSolventReaction TimeTypical Yield (%)
Esterification of 3-Amino-4-hydroxybenzoic acidMeOH, H₂SO₄ (cat.)MethanolOvernight> 90
Cyclization of Methyl 3-amino-4-hydroxybenzoate to the final product1,1'-Carbonyldiimidazole (CDI)THF/MeCNSeveral hours70-80

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Experimental Workflow cluster_esterification Step 1: Esterification cluster_cyclization Step 2: Cyclization E1 Dissolve 3-Amino-4-hydroxybenzoic acid in Methanol E2 Add Acid Catalyst E1->E2 E3 Reflux Reaction Mixture E2->E3 E4 Work-up (Neutralization & Extraction) E3->E4 E5 Purification of Intermediate E4->E5 C1 Dissolve Methyl 3-amino-4-hydroxybenzoate in Anhydrous Solvent E5->C1 Proceed with pure intermediate C2 Add Carbonyldiimidazole (CDI) C1->C2 C3 Stir at Room Temperature C2->C3 C4 Solvent Removal C3->C4 C5 Purification of Final Product C4->C5

Caption: General laboratory workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The described two-step synthetic route is robust and employs readily available starting materials and reagents. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the efficient production of this key benzoxazolone derivative for further investigation.

An In-depth Technical Guide to Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a heterocyclic organic compound belonging to the benzoxazolone class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, a plausible synthetic pathway with a detailed experimental protocol, and an overview of the biological potential of the broader benzoxazolone class. While specific biological data for this exact compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in its synthesis and further investigation.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 193.16 g/mol .[1] Its chemical structure and key identifiers are summarized in the tables below.

Table 1: Compound Identification

IdentifierValue
IUPAC Name methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate[2]
CAS Number 72752-80-8
Molecular Formula C₉H₇NO₄[2]
SMILES COC(=O)C1=CC2=C(C=C1)NC(=O)O2
InChI Key FUJBKRLYHYJMNF-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 193.16 g/mol [2]
Physical Form Solid
Flash Point 216 °C

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process starting from 4-hydroxy-3-nitrobenzoic acid. The first step is the reduction of the nitro group and esterification of the carboxylic acid to yield methyl 4-amino-3-hydroxybenzoate. The second step is the cyclization of this intermediate using a phosgene equivalent, such as triphosgene, to form the benzoxazolone ring.

Experimental Protocol

Step 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate

This procedure is adapted from a known method for the synthesis of the isomeric methyl 3-amino-4-hydroxybenzoate.[3]

  • Materials: 4-hydroxy-3-nitrobenzoic acid, Methanol (anhydrous), Palladium on carbon (10%), Hydrogen gas.

  • Procedure:

    • To a solution of 4-hydroxy-3-nitrobenzoic acid (e.g., 5.00 g) in anhydrous methanol (e.g., 130 mL), add 10% Palladium on carbon (e.g., 10 mol%).[3]

    • Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for a designated time (e.g., 1 hour or until TLC indicates completion).[3]

    • Filter the reaction mixture through a pad of Celite®, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield methyl 4-amino-3-hydroxybenzoate. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol is a generalized procedure for the cyclization of o-aminophenols using triphosgene.[4]

  • Materials: Methyl 4-amino-3-hydroxybenzoate, Dichloromethane (anhydrous), Saturated aqueous sodium bicarbonate, Triphosgene.

  • Procedure:

    • In a three-necked round-bottomed flask equipped with a mechanical stirrer, dissolve methyl 4-amino-3-hydroxybenzoate in a biphasic mixture of dichloromethane and saturated aqueous sodium bicarbonate.[4]

    • Cool the mixture in an ice bath.

    • With vigorous stirring, add triphosgene (approximately 0.33 equivalents relative to the amine) in a single portion.[4]

    • Continue stirring in the ice bath for a set period (e.g., 15-30 minutes) and monitor the reaction by TLC.

    • Once the reaction is complete, separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, this compound, can be purified by recrystallization or column chromatography.

Synthesis Workflow

G cluster_0 Step 1: Esterification and Reduction cluster_1 Step 2: Cyclization 4-hydroxy-3-nitrobenzoic_acid 4-Hydroxy-3-nitrobenzoic Acid reagents_1 Methanol, 10% Pd/C, H₂ 4-hydroxy-3-nitrobenzoic_acid->reagents_1 methyl_4_amino_3_hydroxybenzoate Methyl 4-amino-3-hydroxybenzoate reagents_1->methyl_4_amino_3_hydroxybenzoate reagents_2 Triphosgene, NaHCO₃, CH₂Cl₂ methyl_4_amino_3_hydroxybenzoate->reagents_2 target_compound Methyl 2-oxo-2,3-dihydro-1,3- benzoxazole-6-carboxylate reagents_2->target_compound

Caption: Synthetic pathway for the target compound.

Spectral Data (Predicted and Analog-Based)

Table 3: Predicted ¹H and ¹³C NMR Data

Data TypePredicted Chemical Shifts (ppm)
¹H NMR Aromatic Protons: δ 7.0-8.0 (m, 3H), Methyl Protons (-OCH₃): δ 3.8-4.0 (s, 3H), Amide Proton (-NH): δ 10.0-12.0 (br s, 1H)
¹³C NMR Carbonyl (Ester): δ 165-170, Carbonyl (Amide): δ 150-155, Aromatic Carbons: δ 110-150, Methyl Carbon (-OCH₃): δ 50-55

Biological Activity and Potential Applications

The benzoxazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] These include actions as enzyme inhibitors and modulators of various signaling pathways.

Enzyme Inhibition

Derivatives of the benzoxazole and benzoxazolone classes have been reported to inhibit a variety of enzymes. For instance, certain 2-aryl-6-carboxamide benzoxazole derivatives have shown potent inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the treatment of Alzheimer's disease.[6] Other studies have demonstrated that benzoxazolone derivatives can act as inhibitors of acid ceramidase, an enzyme implicated in certain lysosomal storage disorders.[7] While the specific inhibitory profile of this compound has not been reported, its structural similarity to known enzyme inhibitors suggests it could be a candidate for screening against various enzymatic targets.

Signaling Pathways

The diverse biological effects of benzoxazolone derivatives suggest their interaction with multiple signaling pathways. For example, some analogs have been investigated as tyrosine kinase inhibitors, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation.[8] Given the importance of kinase signaling in cancer and other diseases, this compound could be a valuable tool compound for exploring the modulation of these pathways.

Logical Relationship of Benzoxazolone Activity

G Benzoxazolone_Core Benzoxazolone Core Scaffold Enzyme_Inhibition Enzyme Inhibition (e.g., Cholinesterases, Kinases) Benzoxazolone_Core->Enzyme_Inhibition Signaling_Pathway_Modulation Signaling Pathway Modulation Benzoxazolone_Core->Signaling_Pathway_Modulation Therapeutic_Potential Therapeutic Potential (e.g., Neurodegenerative Diseases, Cancer) Enzyme_Inhibition->Therapeutic_Potential Signaling_Pathway_Modulation->Therapeutic_Potential

Caption: Potential biological activities of benzoxazolones.

Conclusion

This compound is a readily synthesizable compound belonging to the pharmacologically significant benzoxazolone class. While specific biological data for this molecule is currently sparse in the public domain, its structural features suggest potential for further investigation as a modulator of various enzymes and signaling pathways. The synthetic protocol and foundational information provided in this guide are intended to facilitate future research into the biological properties and therapeutic potential of this and related compounds. Further screening and mechanistic studies are warranted to fully elucidate its pharmacological profile.

References

"Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate" chemical suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, with the CAS Number 72752-80-8, is a heterocyclic organic compound belonging to the benzoxazolone family. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. This technical guide provides a comprehensive overview of the available chemical data, suppliers, synthesis protocols, and reported biological activities of this specific molecule.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not consistently available from commercial suppliers, the following table summarizes key computed and reported properties. Researchers should note that some suppliers, such as Sigma-Aldrich, explicitly state that they do not perform analytical testing on this product, and thus, experimental validation of these properties is recommended.[1]

PropertyValueSource
Molecular Formula C₉H₇NO₄PubChem
Molecular Weight 193.16 g/mol PubChem
CAS Number 72752-80-8PubChem
IUPAC Name methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylatePubChem
Appearance Solid (predicted)Sigma-Aldrich[1]
Solubility Not specifiedN/A
Melting Point Not specifiedN/A
Purity Not specified by major suppliersN/A

Chemical Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The following table lists some of the known suppliers. It is advisable to contact the suppliers directly to obtain the latest product specifications and availability.

SupplierProduct NumberNotes
Sigma-Aldrich KOB0033Sold as part of a collection of unique chemicals; analytical data not collected by the supplier.[1]
Biosynth XCA75280-
BenchChem --
Ambeed --
Echemi (various) -A platform with multiple listed suppliers.

Experimental Protocols

Synthesis of this compound

A method for the synthesis of this compound has been described in the patent literature (CA2849868A1).[2] The protocol involves the cyclization of a substituted aminophenol using a carbonylating agent.

Reactants:

  • Methyl 4-amino-3-hydroxybenzoate (Intermediate 75)

  • Carbonyl diimidazole (CDI)

  • Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • 1N aqueous Hydrochloric acid (HCl)

Procedure:

  • A solution of methyl 4-amino-3-hydroxybenzoate (1.06 g, 6.34 mmol) in THF (13.5 mL) is prepared.

  • Carbonyl diimidazole (1.88 g, 11.6 mmol) is added to the solution.

  • The reaction mixture is heated to reflux temperature for 24 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between dichloromethane and a 1N aqueous HCl solution.

  • The organic layer is separated, dried, and concentrated to yield the crude product.

  • Purification of the crude product can be achieved by column chromatography.

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Methyl 4-amino-3-hydroxybenzoate D Mix reactants in THF A->D B Carbonyl diimidazole B->D C THF (solvent) C->D E Heat to reflux for 24h D->E F Remove solvent E->F G Partition between CH2Cl2 and 1N HCl F->G H Separate and concentrate organic layer G->H I Column chromatography H->I J This compound I->J

Caption: Synthesis workflow for this compound.

Biological Activity

The biological activities of the broader benzoxazolone class of compounds are well-documented, with many derivatives exhibiting analgesic, anti-inflammatory, antimicrobial, and anticancer properties. Specific research on this compound is more limited; however, some studies and chemical databases have pointed towards its potential bioactivity.

Antimicrobial and Anticancer Potential

Several sources suggest that this compound has been investigated for its antimicrobial and anticancer properties.[3][4] One study involving the analysis of a methanolic extract of Helianthemum lippii identified this compound as a constituent.[5][6] The overall extract displayed a range of biological activities, including antimicrobial, antifungal, and anticancer effects, though the activity of the isolated compound was not individually assessed in this particular study.[5][6] Another source indicates that this compound has shown promising anticancer and antimicrobial activity.[3] Further dedicated studies are required to fully elucidate the specific biological mechanisms and therapeutic potential of this molecule.

The following diagram illustrates the potential logical relationship between the chemical class and its reported biological activities.

G Reported Biological Activities A Benzoxazolones B This compound A->B is a E Anti-inflammatory & Analgesic Activity A->E exhibits C Antimicrobial Activity B->C reported to exhibit D Anticancer Activity B->D reported to exhibit

Caption: Logical relationship of reported biological activities.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily available research chemical with potential applications in drug discovery, particularly in the areas of antimicrobial and anticancer research. While detailed experimental data on its physical properties are sparse, a synthesis protocol has been reported. Further investigation into its specific biological activities and mechanisms of action is warranted to fully understand its therapeutic potential. Researchers are encouraged to perform their own analytical characterization of the compound upon acquisition.

References

"Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's characteristics and potential therapeutic applications.

Chemical and Physical Properties

This compound, with the CAS number 72752-80-8, is a benzoxazolone derivative.[1][2][3][4] The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[5][6]

Table 1: General and Computed Physical & Chemical Properties

PropertyValueSource
Molecular Formula C₉H₇NO₄PubChem[3]
Molecular Weight 193.16 g/mol PubChem[3]
IUPAC Name methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylatePubChem[3]
CAS Number 72752-80-8Sigma-Aldrich[7], PubChem[3]
Physical Form SolidSigma-Aldrich
Computed XLogP3 1.1PubChem
Computed Hydrogen Bond Donor Count 1PubChem
Computed Hydrogen Bond Acceptor Count 4PubChem
Computed Rotatable Bond Count 1PubChem
Computed Exact Mass 193.03750770PubChem[3]
Computed Monoisotopic Mass 193.03750770PubChem[3]
Computed Topological Polar Surface Area 72.9 ŲPubChem
Computed Heavy Atom Count 14PubChem

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the general synthesis of benzoxazolones and the preparation of its key precursor, methyl 3-amino-4-hydroxybenzoate.

Conceptual Synthesis Workflow

The synthesis would likely involve two main stages: the preparation of the starting material, methyl 3-amino-4-hydroxybenzoate, followed by its cyclization to form the benzoxazolone ring.

G A 3-Nitro-4-chlorobenzoic acid B Methyl 3-amino-4-hydroxybenzoate A->B  Hydrolysis, Nitration,  Esterification, Reduction   C This compound B->C  Cyclization with a  phosgene equivalent  

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocols (Inferred)

Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate

A common route to this precursor involves the nitration of a protected p-hydroxybenzoic acid, followed by reduction of the nitro group and esterification. For instance, 3-amino-4-hydroxybenzoic acid can be esterified using methanol in the presence of an acid catalyst like sulfuric acid or trimethylsilyl chloride.[8]

  • Reaction: 3-Amino-4-hydroxybenzoic acid is dissolved in anhydrous methanol.

  • Catalyst: A suitable acid catalyst (e.g., H₂SO₄ or TMSCl) is added.

  • Conditions: The mixture is typically heated under reflux for several hours.

  • Work-up: The solvent is removed under reduced pressure, and the crude product is purified, often by column chromatography.[8]

Step 2: Cyclization to form this compound

The cyclization of an o-aminophenol derivative, such as methyl 3-amino-4-hydroxybenzoate, to a benzoxazolone is a standard transformation. This is typically achieved using a phosgene equivalent, such as triphosgene, carbonyldiimidazole (CDI), or urea.

  • Reactants: Methyl 3-amino-4-hydroxybenzoate is dissolved in a suitable aprotic solvent (e.g., THF, dioxane).

  • Reagent: A phosgene equivalent (e.g., CDI) is added, often in the presence of a non-nucleophilic base.

  • Conditions: The reaction is usually carried out at room temperature or with gentle heating.

  • Work-up: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Disclaimer: These are inferred protocols based on general chemical principles and literature on related compounds. Specific reaction conditions, stoichiometry, and purification methods would need to be optimized experimentally.

Spectral Data

While specific experimental spectra for this compound are not available in the searched databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Characteristics

TechniqueExpected Key Features
¹H NMR - Aromatic protons on the benzene ring (likely in the δ 7.0-8.0 ppm region).- A singlet for the methyl ester protons (likely around δ 3.9 ppm).- A broad singlet for the N-H proton of the oxazolone ring (can be variable and may exchange with D₂O).
¹³C NMR - A carbonyl carbon of the ester (around δ 165-170 ppm).- A carbonyl carbon of the oxazolone ring (around δ 150-155 ppm).- Aromatic carbons (in the δ 110-150 ppm region).- A methyl carbon of the ester (around δ 52 ppm).
IR Spectroscopy - N-H stretching vibration (around 3200-3400 cm⁻¹).- C=O stretching of the ester (around 1720-1740 cm⁻¹).- C=O stretching of the cyclic carbamate (oxazolone) (around 1760-1780 cm⁻¹).- C-O stretching vibrations.- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (193.16 g/mol ).- Fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Biological Activity and Signaling Pathways

Benzoxazolone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[5][9][10][11]

Anti-inflammatory Activity

Several studies have highlighted the potent anti-inflammatory properties of benzoxazolone derivatives.[5][12][13] Their mechanism of action is often linked to the inhibition of key inflammatory mediators.

Involvement in the MAPK/NF-κB/iNOS Signaling Pathway

Research on structurally related benzoxazolone derivatives suggests that their anti-inflammatory effects may be mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which in turn regulate the expression of inducible Nitric Oxide Synthase (iNOS).[12]

  • MAPK Pathway: Benzoxazolones have been shown to inhibit the phosphorylation of key MAPK proteins such as p38 and ERK.[12]

  • NF-κB Pathway: By inhibiting the MAPK pathway, these compounds can suppress the activation of the transcription factor NF-κB.[12]

  • iNOS Expression: The inhibition of NF-κB leads to a downregulation of the expression of pro-inflammatory enzymes like iNOS, resulting in reduced production of nitric oxide (NO), a key inflammatory mediator.[12][13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS MAPK MAPK (p38, ERK) LPS->MAPK Activates NFkB NF-κB MAPK->NFkB Activates NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus iNOS_mRNA iNOS mRNA iNOS iNOS iNOS_mRNA->iNOS Translation Benzoxazolone Benzoxazolone Derivatives Benzoxazolone->MAPK Inhibits iNOS_gene iNOS Gene NFkB_n->iNOS_gene Induces Transcription iNOS_gene->iNOS_mRNA Transcription NO NO iNOS->NO Produces

Caption: Postulated mechanism of anti-inflammatory action of benzoxazolone derivatives.

This inhibition of the MAPK/NF-κB/iNOS pathway leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6, contributing to the overall anti-inflammatory effect.[12]

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery, particularly in the development of anti-inflammatory agents. While specific experimental data for this particular molecule is limited in publicly available literature, the known properties of the benzoxazolone scaffold suggest it is a promising candidate for further investigation. Future research should focus on the experimental determination of its physicochemical properties, optimization of its synthesis, and a detailed elucidation of its biological mechanism of action to fully assess its therapeutic potential.

References

The Ascendancy of Benzoxazoles: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the benzoxazole scaffold has solidified its position as a "privileged" structure, a core molecular framework that consistently yields compounds with significant and diverse biological activities. This technical guide offers an in-depth exploration of the discovery of novel benzoxazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource on their synthesis, biological evaluation, and mechanisms of action.

Introduction: The Versatility of the Benzoxazole Core

Benzoxazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to an oxazole ring. This unique arrangement imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. Consequently, benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[1] This guide will delve into the specifics of these activities, supported by quantitative data and detailed experimental methodologies.

Synthesis of Novel Benzoxazole Derivatives

The synthesis of the benzoxazole core and its derivatives can be achieved through several strategic approaches. The classical and most common method involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent, often facilitated by a dehydrating agent or catalyst. Modern advancements have introduced more efficient and environmentally friendly techniques, such as microwave-assisted organic synthesis (MAOS), which significantly reduces reaction times and improves yields.

A general synthetic workflow for the preparation of 2-substituted benzoxazoles is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product o-Aminophenol o-Aminophenol Condensation Condensation / Cyclization o-Aminophenol->Condensation Carboxylic_Acid Carboxylic Acid / Aldehyde Carboxylic_Acid->Condensation Benzoxazole_Derivative Benzoxazole Derivative Condensation->Benzoxazole_Derivative

A generalized workflow for the synthesis of benzoxazole derivatives.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylbenzoxazoles

This protocol outlines a solvent-free, microwave-assisted method for the synthesis of 2-arylbenzoxazoles from o-aminophenol and aromatic aldehydes.

Materials:

  • o-Aminophenol

  • Substituted aromatic aldehyde

  • Iodine (I₂)

  • Microwave reactor

Procedure:

  • In a microwave-safe vial, combine o-aminophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and iodine (1.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 120°C) for a specified time (typically 5-15 minutes).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Biological Activities of Novel Benzoxazole Derivatives

The therapeutic potential of benzoxazole derivatives spans a wide spectrum of diseases. The following sections summarize the quantitative data from various studies, highlighting their efficacy in key areas of drug development.

Anticancer Activity

Benzoxazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis. Many derivatives have shown significant cytotoxic effects against a range of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzoxazole-1,3,4-oxadiazole (10b)A549 (Lung)0.13 ± 0.014[2]
Benzoxazole-1,3,4-oxadiazole (10b)MCF-7 (Breast)0.10 ± 0.013[2]
Benzoxazole-1,3,4-oxadiazole (10b)HT-29 (Colon)0.22 ± 0.017[2]
Benzoxazole-pyrrolidinone (19)SNB-75 (CNS)8.4 nM[3]
Benzoxazole-pyrrolidinone (20)SNB-75 (CNS)7.6 nM[3]
2,5-disubstituted benzoxazole (3c)MCF-7 (Breast)4 µg/mL
Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Benzoxazole derivatives have demonstrated promising activity against a variety of pathogenic bacteria and fungi.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-(p-Substituted)phenyl-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole (B7)P. aeruginosa16[4]
2-(p-Substituted)phenyl-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole (B11)P. aeruginosa16[4]
Various benzoxazole derivativesE. faecalis64[4]
Benzoxazole derivative (5d)C. albicans16[4]
Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Benzoxazole derivatives have been shown to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.

Compound/DerivativeTarget/AssayIC₅₀ (µM)Reference
Benzoxazolone derivative (3g)IL-6 inhibition5.09 ± 0.88[5]
Benzoxazolone derivative (3d)IL-6 inhibition5.43 ± 0.51[5]
Benzoxazolone derivative (3c)IL-6 inhibition10.14 ± 0.08[5]

Mechanisms of Action: Targeting Key Signaling Pathways

The diverse biological activities of benzoxazole derivatives stem from their ability to interact with and modulate various cellular signaling pathways. This section explores some of the key pathways targeted by these compounds.

Inhibition of VEGFR-2 and c-Met Signaling in Cancer

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are two key receptor tyrosine kinases that drive angiogenesis. Several benzoxazole derivatives have been identified as potent inhibitors of these receptors.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK cMet c-Met cMet->PI3K cMet->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Angiogenesis Akt->Proliferation MAPK->Proliferation Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Benzoxazole->cMet Inhibits

Inhibition of VEGFR-2 and c-Met signaling by benzoxazole derivatives.

Upon binding of their respective ligands (VEGF and HGF), VEGFR-2 and c-Met dimerize and autophosphorylate, initiating downstream signaling cascades such as the PI3K/Akt and MAPK pathways.[6][7] These pathways ultimately promote cell proliferation, survival, migration, and angiogenesis. Benzoxazole derivatives can bind to the ATP-binding pocket of these kinases, preventing their activation and thereby inhibiting tumor growth.

Modulation of the COX-2 Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.[8][9][10] Prostaglandins are potent inflammatory mediators that contribute to pain, swelling, and fever. Certain benzoxazole derivatives have been shown to selectively inhibit COX-2, thereby reducing inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

G cluster_membrane Cell Membrane cluster_pathway Inflammatory Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Benzoxazole Benzoxazole Derivative Benzoxazole->COX2 Inhibits

Inhibition of the COX-2 pathway by benzoxazole derivatives.

Experimental Protocols for Biological Evaluation

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., HCT116)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the benzoxazole derivatives for a specified period (e.g., 48 hours).

  • After incubation, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water to remove TCA.

  • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Tube Dilution Method for Antimicrobial Activity

The tube dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • Benzoxazole derivatives

  • Standard antimicrobial agents (positive controls)

  • Sterile test tubes

Procedure:

  • Prepare a serial two-fold dilution of the benzoxazole derivatives and standard drugs in the broth medium in a series of test tubes.

  • Inoculate each tube with a standardized suspension of the test microorganism.

  • Include a growth control tube (broth with inoculum but no drug) and a sterility control tube (broth only).

  • Incubate the tubes at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of benzoxazole derivatives in addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies, elucidating their detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The versatility of the benzoxazole core, coupled with innovative synthetic and screening methodologies, ensures its enduring relevance in the future of drug discovery.

References

An In-Depth Technical Guide to the Safety and Hazards of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate (CAS No. 72752-80-8). Due to the limited availability of specific toxicological data for this compound, this guide also incorporates general safety principles and experimental protocols applicable to benzoxazole derivatives. All information should be used in conjunction with a formal risk assessment and adherence to institutional and regulatory safety protocols.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for safe handling and experimental design.

PropertyValueSource
Molecular Formula C₉H₇NO₄PubChem[1]
Molecular Weight 193.16 g/mol PubChem[1]
Appearance Solid (form)Sigma-Aldrich
IUPAC Name methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylatePubChem[1]
CAS Number 72752-80-8PubChem[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification

The aggregated GHS information from multiple notifications to the ECHA C&L Inventory indicates the following classifications[1]:

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3
Hazard Statements and Precautionary Statements

The following hazard (H) and precautionary (P) statements are associated with this compound[1]:

TypeCodeStatement
Hazard H315Causes skin irritation
Hazard H319Causes serious eye irritation
Hazard H335May cause respiratory irritation
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.
Precautionary P264Wash skin thoroughly after handling.
Precautionary P280Wear protective gloves/eye protection/face protection.
Precautionary P302+P352IF ON SKIN: Wash with plenty of water.
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Precautionary P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Precautionary P312Call a POISON CENTER/doctor if you feel unwell.
Precautionary P403+P233Store in a well-ventilated place. Keep container tightly closed.
Precautionary P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

Experimental Protocols for Hazard Assessment

While specific experimental data for the target compound is lacking, the following are general protocols for assessing the types of hazards identified.

Skin Irritation Testing (In Vitro)

A common in vitro method is the Reconstructed Human Epidermis (RhE) test.

Methodology:

  • Tissue Culture: A three-dimensional human epidermis model is cultured.

  • Application of Test Substance: A small amount of the test substance is applied topically to the tissue surface.

  • Incubation: The treated tissue is incubated for a defined period (e.g., 60 minutes).

  • Viability Assessment: After exposure, the tissue is rinsed and cell viability is determined, typically using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A reduction in cell viability below a certain threshold indicates skin irritation potential.

Eye Irritation Testing (In Vitro)

The Bovine Corneal Opacity and Permeability (BCOP) assay is a widely used alternative to in vivo eye irritation testing.

Methodology:

  • Cornea Preparation: Freshly isolated bovine corneas are mounted in a holder.

  • Exposure: The test substance is applied to the epithelial surface of the cornea for a set duration.

  • Opacity Measurement: Corneal opacity is measured using an opacitometer.

  • Permeability Measurement: After exposure and rinsing, the permeability of the cornea is assessed by measuring the passage of a fluorescent dye (e.g., sodium fluorescein).

  • Data Analysis: An "In Vitro Irritancy Score" is calculated based on the opacity and permeability measurements to predict the eye irritation potential.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways for the toxicity of this compound have been elucidated, a generalized workflow for assessing chemical hazards is presented below.

Hazard_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Hazard Identification cluster_2 Risk Management Compound This compound PhysChem Physicochemical Properties Compound->PhysChem GHS GHS Classification Compound->GHS Skin_Irritation Skin Irritation GHS->Skin_Irritation Eye_Irritation Eye Irritation GHS->Eye_Irritation Resp_Irritation Respiratory Irritation GHS->Resp_Irritation Handling Safe Handling Procedures Skin_Irritation->Handling Eye_Irritation->Handling Resp_Irritation->Handling PPE Personal Protective Equipment Handling->PPE Disposal Waste Disposal Handling->Disposal

Caption: A logical workflow for the hazard assessment and risk management of a chemical substance.

Safe Handling and Storage

Given its irritant properties, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

    • Respiratory Protection: If dust generation is unavoidable, a suitable dust respirator should be used.

  • Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[2].

First Aid Measures

In case of exposure, the following first aid measures should be taken:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.

Fire-Fighting Measures

While specific flammability data is not available, general precautions for organic solids should be taken.

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[2].

  • Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion[2].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[2].

Disposal Considerations

All waste generated from the use of this compound must be considered hazardous waste.

  • Chemical Waste: Collect all unused chemical and chemically-contaminated materials in a clearly labeled, sealed, and appropriate hazardous waste container[3].

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE as hazardous waste[3].

  • Final Disposal: The final disposal must be conducted at an approved waste disposal facility in accordance with local, regional, and national regulations[3]. Do not dispose of down the drain or in regular trash[3].

Environmental Hazards

Data on the environmental fate and ecotoxicity of this compound is limited. As a general precaution, prevent its release into the environment. Benzothiazole and its derivatives, a related class of compounds, have been reported to be present in various environmental compartments and can exhibit toxicity to aquatic organisms[4].

This guide is intended for informational purposes and should not be substituted for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Researchers are strongly advised to obtain a substance-specific SDS from their supplier before commencing any work.

References

Methodological & Application

Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic pathway commencing with the esterification of 3-amino-4-hydroxybenzoic acid, followed by a cyclization reaction to yield the target compound.

Chemical Properties and Data

A summary of the key quantitative data for the starting material and the final product is presented in the table below for easy reference and comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
3-Amino-4-hydroxybenzoic acidC₇H₇NO₃153.14210 (decomposes)1571-72-8
Methyl 3-amino-4-hydroxybenzoateC₈H₉NO₃167.16138-142536-25-4
This compoundC₉H₇NO₄193.16Not Reported72752-80-8

Experimental Protocols

The synthesis is performed in two main stages: the preparation of the intermediate, Methyl 3-amino-4-hydroxybenzoate, and its subsequent cyclization to the final product.

Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate

This procedure details the esterification of 3-amino-4-hydroxybenzoic acid.

Materials and Reagents:

  • 3-Amino-4-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a suitable acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend 3-amino-4-hydroxybenzoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure Methyl 3-amino-4-hydroxybenzoate.

Step 2: Synthesis of this compound

This protocol describes the cyclization of Methyl 3-amino-4-hydroxybenzoate using N,N'-Carbonyldiimidazole (CDI).

Materials and Reagents:

  • Methyl 3-amino-4-hydroxybenzoate

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Hydrochloric acid (1 M aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl 3-amino-4-hydroxybenzoate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add N,N'-Carbonyldiimidazole (CDI) portion-wise to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature or gentle heating and monitor its progress by TLC.

  • Upon completion of the reaction, quench the reaction by adding 1 M hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain the pure this compound.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclization A 3-Amino-4-hydroxybenzoic acid D Reaction Mixture A->D B Methanol B->D C Acid Catalyst (e.g., SOCl₂) C->D E Workup and Purification D->E Reflux F Methyl 3-amino-4-hydroxybenzoate E->F G Methyl 3-amino-4-hydroxybenzoate J Reaction Mixture G->J H N,N'-Carbonyldiimidazole (CDI) H->J I Anhydrous THF I->J K Workup and Purification J->K Stir at RT L This compound K->L

Caption: Overall synthetic workflow.

Signaling_Pathway Reaction Mechanism Pathway cluster_activation Activation of Hydroxyl and Amine Groups cluster_cyclization Intramolecular Cyclization cluster_product_formation Product Formation A Methyl 3-amino-4-hydroxybenzoate C Activated Intermediate A->C B N,N'-Carbonyldiimidazole (CDI) B->C D Activated Intermediate E Intramolecular Nucleophilic Attack D->E F Cyclized Intermediate E->F G Cyclized Intermediate H Elimination of Imidazole G->H I This compound H->I

Caption: Plausible reaction mechanism.

Application Notes and Protocols: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a heterocyclic compound belonging to the benzoxazolone class. The benzoxazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document provides an overview of the potential applications of this compound and its analogs in medicinal chemistry, along with detailed protocols for their synthesis and biological evaluation. While specific data for the title compound is limited in publicly available literature, the provided data for structurally related compounds serves as a strong indicator of its potential therapeutic applications.

Chemical Properties

PropertyValueSource
IUPAC Name methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate[4]
Molecular Formula C₉H₇NO₄[4]
Molecular Weight 193.16 g/mol [4]
CAS Number 72752-80-8[4]
Appearance SolidSigma-Aldrich
SMILES COC(=O)c1cc2c(cc1)NC(=O)O2[4]

Synthesis Protocol

A plausible synthesis route for this compound is outlined below, based on established methods for similar benzoxazolone derivatives.

Scheme: Synthesis of this compound

Synthesis_Scheme cluster_0 Starting Material cluster_1 Reagent cluster_2 Product SM Methyl 3-amino-4-hydroxybenzoate P Methyl 2-oxo-2,3-dihydro-1,3- benzoxazole-6-carboxylate SM->P Solvent (e.g., THF) Base (e.g., Triethylamine) R1 Triphosgene or CDI R1->P

Caption: Synthesis of the target compound.

Materials:

  • Methyl 3-amino-4-hydroxybenzoate

  • Triphosgene or 1,1'-Carbonyldiimidazole (CDI)

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-amino-4-hydroxybenzoate in anhydrous THF.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene or CDI in anhydrous THF to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Applications and Protocols

The benzoxazolone scaffold is a versatile pharmacophore. The following sections detail potential biological activities and the experimental protocols to assess them, based on studies of structurally similar compounds.

Anti-inflammatory Activity

TLR4_MD2_Pathway LPS LPS MD2 MD2 LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB MyD88->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Inflammatory_Cytokines Induces Transcription Benzoxazolone Benzoxazolone Derivative Benzoxazolone->MD2 Inhibits

Caption: Inhibition of the TLR4/MD2 signaling pathway.

The following table summarizes the in vitro anti-inflammatory activity of representative 6-substituted benzoxazolone derivatives against IL-6 production in LPS-induced RAW264.7 cells.[1]

Compound IDR Group at Position 6IC₅₀ (µM) for IL-6 Inhibition
3c 4-Fluorobenzamido10.14 ± 0.08
3d 4-Chlorobenzamido5.43 ± 0.51
3g 4-Methoxybenzamido5.09 ± 0.88

Data is presented as mean ± SD from three independent experiments.

Cell Culture and Treatment:

  • Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

Measurement of IL-6 Production:

  • After incubation, collect the cell culture supernatants.

  • Measure the concentration of IL-6 in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of IL-6 production for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of IL-6 production) by plotting a dose-response curve.

Antimicrobial Activity

The benzoxazole core is present in numerous compounds with demonstrated antibacterial and antifungal properties.[2][3] The proposed mechanisms of action include the inhibition of essential bacterial enzymes like DNA gyrase and disruption of fungal cell membrane integrity.[6]

Antimicrobial_Screening_Workflow cluster_0 Synthesis and Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Further Studies S1 Synthesize Benzoxazole Derivative S2 Characterize Structure (NMR, MS) S1->S2 S3 Prepare Stock Solution S2->S3 P1 Agar Well/Disk Diffusion Assay S3->P1 P2 Measure Zone of Inhibition P1->P2 Q1 Broth Microdilution Assay P2->Q1 Q2 Determine Minimum Inhibitory Concentration (MIC) Q1->Q2 F1 Mechanism of Action Studies Q2->F1 F2 Cytotoxicity Assays Q2->F2

Caption: Workflow for antimicrobial evaluation.

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzoxazole derivatives against various microbial strains.[7]

Compound IDR GroupBacillus subtilis (MIC, µM)Escherichia coli (MIC, µM)Candida albicans (MIC, µM)
1 H> 100> 100> 100
10 2-(((1H-benzimidazol-2-yl)methyl)thio)1.14 x 10⁻³4.58 x 10⁻³9.16 x 10⁻³
13 2-(((1H-benzimidazol-2-yl)methyl)thio)-5-chloro2.19 x 10⁻³8.76 x 10⁻³17.52 x 10⁻³
Ofloxacin (Standard Antibiotic)4.35 x 10⁻³2.17 x 10⁻³-
Fluconazole (Standard Antifungal)--34.28 x 10⁻³

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL

  • Test compound solutions in DMSO

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium only)

  • Growth control (medium with inoculum)

  • Resazurin solution (for viability indication)

Procedure:

  • Dispense 100 µL of MHB or RPMI-1640 into each well of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Add 10 µL of the standardized microbial inoculum to each well, except for the negative control wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • After incubation, add 10 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents visible growth (i.e., the well remains blue).

Anticancer Activity: VEGFR-2 Inhibition

Certain benzoxazole derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[8][9]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Ras_MAPK Ras/MAPK Pathway VEGFR2->Ras_MAPK Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Cell_Migration Cell Migration Ras_MAPK->Cell_Migration Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Migration->Angiogenesis Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

The following table shows the VEGFR-2 inhibitory activity of representative benzoxazole derivatives.[8]

Compound IDStructureVEGFR-2 IC₅₀ (µM)
5c 2-(4-chlorophenyl)-N-(4-methoxyphenyl)benzoxazole-5-carboxamide0.08 ± 0.01
5e N-(4-methoxyphenyl)-2-(p-tolyl)benzoxazole-5-carboxamide0.07 ± 0.01
5f 2-(4-methoxyphenyl)-N-(4-methoxyphenyl)benzoxazole-5-carboxamide0.10 ± 0.02
Sorafenib (Standard Drug)0.1 ± 0.02

Data is presented as mean ± SD.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a reaction mixture containing the VEGFR-2 enzyme, the substrate, and the kinase buffer.

  • Add serial dilutions of the test compounds (dissolved in DMSO) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in medicinal chemistry. The benzoxazolone scaffold has been shown to be a valuable starting point for the development of novel anti-inflammatory, antimicrobial, and anticancer agents. The protocols and data presented in these application notes provide a framework for the synthesis and evaluation of new compounds based on this versatile heterocyclic system. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its benzoxazolone core is a privileged scaffold found in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this research chemical, primarily as a synthetic intermediate for the development of enzyme inhibitors.

The main application of this compound is as a precursor to 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid. The methyl ester is typically hydrolyzed to the corresponding carboxylic acid, which then serves as a key component for the synthesis of more complex molecules, often through amide bond formation.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

PropertyValueReference
Molecular Formula C₉H₇NO₄[1][2]
Molecular Weight 193.16 g/mol [1][2]
CAS Number 72752-80-8[1][2]
Appearance Solid[2]
IUPAC Name methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Application: Intermediate for the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

A significant application of the 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid scaffold, derived from the title compound, is in the development of soluble epoxide hydrolase (sEH) inhibitors.

Signaling Pathway and Therapeutic Rationale

Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH increases the bioavailability of EETs, which has therapeutic potential in a range of diseases characterized by inflammation and vascular dysfunction, such as chronic obstructive pulmonary disease (COPD) and cardiovascular diseases.[3][4][5] GSK2256294 is a potent sEH inhibitor that has undergone clinical trials and features a core structure that can be derived from benzoxazolone precursors.[3][4][6]

sEH_Pathway cluster_inhibition Inhibition Arachidonic Acid Arachidonic Acid Cytochrome P450 Cytochrome P450 Arachidonic Acid->Cytochrome P450 Metabolism EETs (anti-inflammatory) EETs (anti-inflammatory) Cytochrome P450->EETs (anti-inflammatory) sEH sEH EETs (anti-inflammatory)->sEH Hydrolysis Therapeutic Effect Therapeutic Effect EETs (anti-inflammatory)->Therapeutic Effect Promotes DHETs (less active) DHETs (less active) sEH->DHETs (less active) sEH_Inhibitor sEH Inhibitor (e.g., derived from 2-oxo-2,3-dihydro-1,3- benzoxazole-6-carboxylic acid) sEH_Inhibitor->sEH

Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Experimental Protocols

The following protocols describe a two-step process to utilize this compound as a synthetic intermediate. The first step is the hydrolysis of the methyl ester to the carboxylic acid. The second step is a general protocol for the amide coupling of the resulting carboxylic acid with a primary amine.

Workflow for Synthesis of Amide Derivatives

experimental_workflow start This compound step1 Step 1: Hydrolysis start->step1 intermediate 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid step1->intermediate step2 Step 2: Amide Coupling intermediate->step2 product Final Amide Product step2->product reagents Primary Amine (R-NH2) + Coupling Reagents reagents->step2

Synthetic workflow from methyl ester to final amide product.
Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid using sodium hydroxide.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add 1 M NaOH solution (1.5 - 2.0 eq) to the flask.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add distilled water to the residue and stir until all the solid dissolves.

  • Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Dry the product under vacuum to yield 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid.

Protocol 2: Amide Coupling of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid

This protocol provides a general method for the coupling of the synthesized carboxylic acid with a primary amine using HATU as the coupling reagent.

Materials:

  • 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid

  • A primary amine (R-NH₂) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the primary amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Concluding Remarks

This compound is a versatile research chemical that provides access to a synthetically useful carboxylic acid intermediate. This intermediate is a key building block for the construction of a variety of more complex molecules, most notably potent inhibitors of enzymes such as soluble epoxide hydrolase. The protocols provided herein offer a basis for the synthesis of novel compounds for further investigation in drug discovery and development programs. Researchers should optimize the reaction conditions based on the specific substrates and desired outcomes.

References

Application Notes and Protocols for the Purification of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols are based on established techniques for the purification of structurally related benzoxazolone derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its purity is crucial for the successful synthesis of downstream products and for obtaining reliable biological data. This document outlines two primary purification techniques: column chromatography and recrystallization. While specific quantitative data for the purification of this exact molecule is not extensively available in the public domain, the provided protocols are adapted from methods used for structurally similar compounds and offer a robust starting point for optimization.

Chemical Properties of this compound: [1]

PropertyValue
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
IUPAC Name methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate
Appearance Expected to be a solid

Purification Techniques

The choice of purification method will depend on the nature and quantity of impurities present in the crude material. Thin Layer Chromatography (TLC) is recommended for preliminary analysis to determine the impurity profile and to optimize solvent systems for column chromatography.

Column Chromatography

Column chromatography is a highly effective method for separating the target compound from impurities with different polarities. Based on the purification of a structural isomer, methyl 1,3-benzoxazole-2-carboxylate, a silica gel column with a non-polar/polar solvent gradient is recommended.[2]

Table 1: Exemplary Column Chromatography Data for a Structural Isomer (Methyl 1,3-benzoxazole-2-carboxylate) [2]

ParameterValue
Stationary Phase Silica Gel (SiO₂)
Mobile Phase Petroleum Ether / Dichloromethane
Gradient 70:30 (v/v) to 60:40 (v/v)
Yield 83%
Form of Purified Product White Solid
Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures. The selection of an appropriate solvent is critical for successful recrystallization.

General Principles for Recrystallization Solvent Selection:

  • The target compound should be highly soluble in the solvent at elevated temperatures and poorly soluble at room temperature or below.

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should not react with the target compound.

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Potential Solvents for Recrystallization of Benzoxazolone Derivatives:

  • Ethanol

  • Methanol

  • Acetone/Acetonitrile mixture

  • Ethyl acetate

Experimental Protocols

Protocol for Purification by Column Chromatography

This protocol is adapted from the purification of methyl 1,3-benzoxazole-2-carboxylate and should be optimized for the target compound.[2]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Dichloromethane

  • Glass column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a mixture of petroleum ether and dichloromethane (e.g., 80:20 v/v).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of dichloromethane (e.g., to 70:30, then 60:40 v/v).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol for Purification by Recrystallization

This is a general protocol that should be adapted based on the chosen recrystallization solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Visualizations

The following diagrams illustrate the general workflows for the described purification techniques.

PurificationWorkflow cluster_prep Initial Preparation cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization Crude Crude Product TLC TLC Analysis Crude->TLC Analyze Impurity Profile Slurry Prepare Silica Slurry Dissolve Dissolve in Hot Solvent Load Load Sample TLC->Load Optimize Solvents TLC->Dissolve Select Solvent Pack Pack Column Slurry->Pack Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Evaporate Evaporate Solvent Collect->Evaporate Pure_Chromo Purified Product Evaporate->Pure_Chromo Cool Cool to Crystallize Dissolve->Cool Filter Filter Crystals Cool->Filter Dry Dry Crystals Filter->Dry Pure_Recryst Purified Product Dry->Pure_Recryst

Caption: General workflow for purification.

ChromatographyDetail start Start prep_silica Prepare Silica Gel Slurry start->prep_silica pack_column Pack Column prep_silica->pack_column prep_sample Dissolve Crude Product & Adsorb onto Silica pack_column->prep_sample load_sample Load Sample onto Column prep_sample->load_sample elute_nonpolar Elute with Low Polarity Solvent (e.g., Pet. Ether/DCM 80:20) load_sample->elute_nonpolar elute_gradient Gradually Increase Polarity (e.g., to 60:40) elute_nonpolar->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_monitor Monitor Fractions by TLC collect_fractions->tlc_monitor tlc_monitor->collect_fractions Continue Elution combine_pure Combine Pure Fractions tlc_monitor->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: Column chromatography workflow.

RecrystallizationDetail start Start dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool_slowly Allow to Cool Slowly to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_crystals Collect Crystals by Vacuum Filtration ice_bath->filter_crystals wash_cold Wash with Ice-Cold Solvent filter_crystals->wash_cold dry_crystals Dry the Purified Crystals wash_cold->dry_crystals end Purified Product dry_crystals->end

Caption: Recrystallization workflow.

References

Application Notes and Protocols for the Column Chromatography Purification of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of "Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate" using column chromatography. The protocols and data presented are based on established methods for the purification of structurally related benzoxazolone derivatives and serve as a comprehensive starting point for developing a specific purification strategy.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the benzoxazolone scaffold in biologically active molecules.[1] Efficient purification is a critical step following synthesis to ensure the removal of impurities, starting materials, and by-products. Column chromatography is a widely used and effective technique for this purpose. This document outlines a general protocol that can be adapted and optimized for specific research needs.

Data Presentation: Representative Chromatographic Purification

The following table summarizes hypothetical quantitative data from a typical column chromatography purification of this compound. These values are illustrative and will vary depending on the specific experimental conditions.

ParameterValueNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica gel is commonly used for compounds of this polarity.
Mobile Phase System 1 Cyclohexane/Ethyl Acetate (1:1, v/v)A common solvent system for moderately polar compounds. The ratio can be adjusted based on TLC analysis.
Mobile Phase System 2 Dichloromethane/Methanol (98:2, v/v)An alternative solvent system. The small amount of methanol increases the polarity for efficient elution.
Crude Sample Load 500 mgThe amount of crude material to be purified.
Column Dimensions 3 cm (diameter) x 30 cm (length)Appropriate for the given sample load.
Elution Mode IsocraticThe mobile phase composition remains constant throughout the separation. A gradient elution may be used for more complex mixtures.
Flow Rate 10 mL/minA typical flow rate for the given column dimensions.
Fraction Size 15 mLCollected fractions to be analyzed for the presence of the target compound.
Retention Factor (Rf) ~0.4 (in Cyclohexane/EtOAc 1:1)Determined by Thin Layer Chromatography (TLC) prior to column chromatography to select the appropriate mobile phase.
Isolated Yield 425 mg (85%)The amount and percentage of the pure compound recovered after purification.
Purity >98% (by HPLC and ¹H NMR)The purity of the isolated product as determined by analytical techniques.

Experimental Protocol: Column Chromatography Purification

This protocol details the step-by-step methodology for the purification of this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Cyclohexane (or Hexane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane, HPLC grade

  • Methanol, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes/flasks

  • Rotary evaporator

2. Preparation of the Stationary Phase (Slurry Packing Method):

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., Cyclohexane/Ethyl Acetate 1:1). The consistency should be that of a moderately thick but pourable liquid.

  • Carefully pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock at the bottom of the column to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 15-20 cm for a 500 mg sample).

  • Ensure the top of the silica bed remains level and does not run dry. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

  • Alternatively, for less soluble compounds, use a "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add the prepared sample to the top of the column.

  • If using the wet loading method, allow the sample solution to absorb into the silica bed completely.

  • If using the dry loading method, carefully add the silica-adsorbed sample to the top of the column.

  • Gently rinse the sides of the column with a small amount of the mobile phase to ensure all the sample is on the silica bed.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Open the stopcock and begin collecting the eluent in fractions.

  • Maintain a constant flow rate. If using gravity chromatography, ensure the column head is always filled with the mobile phase.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

5. Analysis and Product Isolation:

  • Spot each collected fraction on a TLC plate.

  • Develop the TLC plate in the same mobile phase used for the column chromatography.

  • Visualize the spots under a UV lamp (254 nm).

  • Combine the fractions that contain the pure desired product (single spot with the correct Rf value).

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and confirm the purity of the final product using analytical methods such as HPLC, ¹H NMR, and Mass Spectrometry.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the column chromatography purification process.

ColumnChromatographyWorkflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation slurry_prep Prepare Silica Gel Slurry pack_column Pack Chromatography Column slurry_prep->pack_column sample_prep Prepare and Load Crude Sample pack_column->sample_prep elution Elute with Mobile Phase sample_prep->elution collection Collect Fractions elution->collection tlc_analysis Analyze Fractions by TLC collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporation Evaporate Solvent combine_fractions->evaporation final_product Pure Product evaporation->final_product

Caption: Workflow for Column Chromatography Purification.

References

Application Notes and Protocols: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. This compound belongs to the benzoxazolone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthetic route described herein is a two-step process commencing with the esterification of 3-amino-4-hydroxybenzoic acid to yield methyl 3-amino-4-hydroxybenzoate, followed by a cyclization reaction to form the target benzoxazolone ring system.

Introduction

Benzoxazolone derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties, including but not limited to analgesic, anti-inflammatory, antimicrobial, and anticancer activities. The 2-oxo-2,3-dihydro-1,3-benzoxazole core is a key pharmacophore in several biologically active molecules. The title compound, this compound, is a valuable intermediate for the synthesis of more complex pharmaceutical agents. The presence of the carboxylate group at the 6-position offers a versatile handle for further chemical modifications and library development in drug discovery programs.

Synthetic Workflow

The synthesis of this compound is achieved through a straightforward two-step process. The first step involves the Fischer esterification of 3-amino-4-hydroxybenzoic acid to protect the carboxylic acid functionality. The subsequent and final step is an intramolecular cyclization of the resulting aminophenol derivative using a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI), to construct the benzoxazolone ring.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclization start 3-Amino-4-hydroxybenzoic Acid intermediate Methyl 3-amino-4-hydroxybenzoate start->intermediate Methanol, Trimethylsilyl chloride final_product This compound intermediate->final_product 1,1'-Carbonyldiimidazole (CDI), Solvent Derivatization_Strategy cluster_core Core Scaffold cluster_modification Chemical Modification cluster_derivatives Derivative Library cluster_application Application core_compound This compound hydrolysis Hydrolysis core_compound->hydrolysis carboxylic_acid 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid hydrolysis->carboxylic_acid amide_coupling Amide Coupling amide_library Amide Derivatives Library amide_coupling->amide_library carboxylic_acid->amide_coupling Various Amines (R-NH2) sar_studies Structure-Activity Relationship (SAR) Studies amide_library->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate: A Scaffolding Approach in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: While direct and extensive biological activity data for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate remains limited in publicly accessible research, its core structure, the 2-oxo-2,3-dihydro-1,3-benzoxazole (also known as benzoxazolone), is a well-established pharmacophore in medicinal chemistry. This document provides an overview of the potential applications of this compound as a valuable starting material or intermediate for the synthesis of novel therapeutic agents, drawing upon the known biological activities of the benzoxazolone scaffold.

Introduction to the Benzoxazolone Scaffold

The benzoxazolone ring system is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the benzoxazolone core allows for chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This compound, with its reactive carboxylate group, serves as a key building block for creating diverse libraries of compounds for drug screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₇NO₄[4]
Molecular Weight 193.16 g/mol [4]
CAS Number 72752-80-8[4]
Appearance Solid
InChIKey FUJBKRLYHYJMNF-UHFFFAOYSA-N[4]

Potential Therapeutic Applications

Based on the established activities of the benzoxazolone scaffold, derivatives of this compound are promising candidates for development in the following therapeutic areas:

  • Oncology: Benzoxazole derivatives have been investigated as potential anticancer agents.[5] The core structure can be elaborated to target various cancer-related pathways.

  • Inflammation and Pain: The anti-inflammatory and analgesic properties of benzoxazolones are well-documented.[2] New derivatives could offer improved efficacy and safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).

  • Infectious Diseases: The antimicrobial activity of benzoxazole-containing compounds against a range of bacterial and fungal pathogens suggests their potential in developing new anti-infective agents.[5][6][7]

Experimental Protocols

General Synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole Derivatives

A common method for the synthesis of the benzoxazolone core involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.[8][9][10]

Materials:

  • Substituted 2-aminophenol

  • Carboxylic acid or acid chloride

  • Coupling agents (e.g., DCC, EDC) or a suitable base

  • Organic solvents (e.g., DMF, THF, Dichloromethane)

  • Purification materials (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve the substituted 2-aminophenol in an appropriate organic solvent.

  • Add the carboxylic acid and a coupling agent, or the acid chloride and a base.

  • Stir the reaction mixture at room temperature or elevated temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-oxo-2,3-dihydro-1,3-benzoxazole derivative.

  • Characterize the final product using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

G General Synthesis of Benzoxazolone Derivatives cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_purification Purification & Analysis Reactant1 Substituted 2-Aminophenol Reaction Condensation Reaction (Solvent, Coupling Agent/Base) Reactant1->Reaction Reactant2 Carboxylic Acid / Acid Chloride Reactant2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Characterization (NMR, MS, IR) Purification->Analysis Product Purified Benzoxazolone Derivative Purification->Product

General Synthetic Workflow for Benzoxazolone Derivatives.
Hypothetical Workflow for Anticancer Screening

This workflow outlines a general procedure for evaluating the potential anticancer activity of novel derivatives synthesized from this compound.

1. In Vitro Cytotoxicity Assays:

  • Objective: To determine the concentration at which the compounds inhibit the growth of cancer cell lines.

  • Method: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Assess cell viability using a suitable assay, such as the MTT or SRB assay.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

2. Apoptosis and Cell Cycle Analysis:

  • Objective: To investigate the mechanism of cell death induced by the active compounds.

  • Methods:

    • Apoptosis: Annexin V/Propidium Iodide staining followed by flow cytometry.

    • Cell Cycle: Propidium Iodide staining of DNA followed by flow cytometry.

  • Protocol:

    • Treat cancer cells with the test compounds at their IC₅₀ concentrations.

    • After incubation, harvest the cells and stain with the appropriate fluorescent dyes.

    • Analyze the cell populations using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

3. Target Identification and Validation (Hypothetical Signaling Pathway):

  • Objective: To identify the molecular target and signaling pathway affected by the compounds. Based on literature for other benzoxazole derivatives, a potential target could be a protein kinase involved in cell proliferation, such as VEGFR2.

  • Methods:

    • Kinase Inhibition Assay: In vitro assay to measure the direct inhibition of the target kinase activity.

    • Western Blotting: To analyze the expression levels of key proteins in the signaling pathway downstream of the target kinase.

G Hypothetical Anticancer Screening Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_target Target Identification Start Methyl 2-oxo-2,3-dihydro- 1,3-benzoxazole-6-carboxylate Derivatization Chemical Derivatization Start->Derivatization Library Library of Novel Compounds Derivatization->Library Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Library->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle KinaseAssay Kinase Inhibition Assay (e.g., VEGFR2) Apoptosis->KinaseAssay CellCycle->KinaseAssay WesternBlot Western Blot Analysis KinaseAssay->WesternBlot Lead Lead Compound Identification WesternBlot->Lead

A workflow for the screening of novel anticancer agents.

Illustrative Signaling Pathway: VEGFR2 in Angiogenesis

Many benzoxazole derivatives have been investigated as inhibitors of protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis. Inhibition of VEGFR2 signaling can block the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

G Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Survival Cell Survival Downstream->Survival Inhibitor Benzoxazolone Derivative (Hypothetical Inhibitor) Inhibitor->VEGFR2

Inhibition of VEGFR2 signaling by a hypothetical benzoxazolone derivative.

Conclusion

This compound represents a promising starting point for the development of novel drug candidates. Its versatile benzoxazolone core, combined with a reactive handle for chemical modification, makes it an attractive scaffold for generating diverse chemical libraries for screening against various therapeutic targets. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Applications of Substituted Benzoxazoles in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoxazoles are a versatile class of heterocyclic compounds that have garnered significant attention in various research fields due to their wide spectrum of biological activities.[1][2][3] This document provides an overview of their applications, focusing on their use as antimicrobial, anticancer, and anti-inflammatory agents, as well as their emerging role in neuroscience and as fluorescent probes. Detailed protocols for key experiments and quantitative data are presented to facilitate further research and development.

Antimicrobial Applications

Substituted benzoxazoles have demonstrated potent activity against a range of microbial pathogens, including bacteria and fungi.[2][4] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[2][5]

Quantitative Data: Antimicrobial Activity of Substituted Benzoxazoles

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted benzoxazole derivatives against different microbial strains.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Compound 10 Methicillin-resistant Staphylococcus aureus (MRSA)16[6]
Compound 21 Escherichia coli25[2]
Compound 18 Escherichia coli25[2]
B7 Pseudomonas aeruginosa isolate16[7]
B11 Pseudomonas aeruginosa isolate16[7]
Series of 2-[4-(4-substitutedbenzamido/phenylacetamido/butanamido)phenyl]-5-ethylsulphonyl-benzoxazole derivatives Gram-positive and Gram-negative bacteria, Candida albicans, C. krusei16-128[6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of substituted benzoxazole compounds.

Materials:

  • Substituted benzoxazole compounds

  • Bacterial or fungal strains

  • Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the microbial strains in the appropriate broth overnight. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the benzoxazole compounds in the nutrient broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a spectrophotometer.[2]

Anticancer Applications

Benzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[3][8] Their mechanisms of action are diverse and include the inhibition of topoisomerase enzymes and various protein kinases involved in cancer cell proliferation and survival.[9][10]

Quantitative Data: Anticancer Activity of Substituted Benzoxazoles

The table below presents the half-maximal inhibitory concentration (IC50) values for selected benzoxazole derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 4A Eukaryotic topoisomerase II< 18.8Topoisomerase II inhibition[10]
Compound 5A DNA topoisomerase II22.3DNA topoisomerase II inhibition[10]
Benzoxazole-combretastatin derivative 8d MCF-7 (breast), A-549 (lung)More potent than standard-[8]
Benzoxazole derivatives 11c and 6c Breast cancer cell linesPotent apoptosis-inducingInhibition of EGFR and ARO enzymes[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Substituted benzoxazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathway: Benzoxazole Derivative Inhibition of EGFR Pathway

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Benzoxazole Benzoxazole Derivative (11c) Benzoxazole->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a substituted benzoxazole derivative.

Anti-inflammatory Applications

Certain 2-substituted benzoxazole derivatives have been identified as potent anti-inflammatory agents.[11] Their mechanism of action is often attributed to the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[11] This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is commonly used to screen for the anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Substituted benzoxazole compounds

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds or a control vehicle orally or intraperitoneally to different groups of rats.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[11]

Logical Relationship: Selective COX-2 Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection) COX1->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Benzoxazole Substituted Benzoxazole Benzoxazole->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by substituted benzoxazoles.

Applications in Neuroscience

Substituted benzoxazoles are being explored for their potential in treating neurological disorders.[12][13] They have been investigated as antagonists for receptors like the 5-HT3 and adenosine A2A receptors, which are implicated in conditions such as irritable bowel syndrome and neurodegenerative diseases, respectively.[14][15][16]

Experimental Workflow: Screening for A2A Receptor Antagonism

A2A_Screening_Workflow Start Start: Synthesize Benzoxazole Library Docking Computational Docking (A2A Receptor Model) Start->Docking Binding_Assay Radioligand Binding Assay (Determine Ki) Docking->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) Binding_Assay->Functional_Assay ADME In Vitro ADME (Solubility, Permeability) Functional_Assay->ADME Cytotoxicity Cytotoxicity Assay ADME->Cytotoxicity Lead_Optimization Lead Optimization Cytotoxicity->Lead_Optimization

Caption: Workflow for identifying and optimizing benzoxazole-based A2A receptor antagonists.

Fluorescent Probes and Sensors

The inherent fluorescence of the benzoxazole scaffold makes it a valuable component in the design of fluorescent probes for detecting metal ions and biomolecules.[17][18][19] These probes can be used for intracellular imaging and sensing applications.[17] For instance, benzoxazole derivatives have been developed as selective fluorescent probes for Fe3+, Zn2+, Cd2+, and Hg2+ ions.[17][18][20]

Experimental Protocol: Fluorescence Titration for Metal Ion Sensing

This protocol describes how to evaluate the performance of a benzoxazole-based fluorescent probe for detecting a specific metal ion.

Materials:

  • Benzoxazole-based fluorescent probe

  • Stock solutions of various metal ions

  • Buffer solution (e.g., HEPES, Tris-HCl)

  • Spectrofluorometer

Procedure:

  • Probe Solution: Prepare a solution of the fluorescent probe in a suitable solvent or buffer.

  • Fluorescence Spectrum: Record the fluorescence emission spectrum of the probe solution.

  • Titration: Add increasing concentrations of the target metal ion to the probe solution and record the fluorescence spectrum after each addition.

  • Selectivity Test: Repeat the titration with other metal ions to assess the selectivity of the probe.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the detection limit and binding constant.[18]

References

Application Notes and Protocols: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis and potential applications of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. The protocols are based on established synthetic methodologies for related benzoxazolone derivatives and general screening assays for the evaluation of their biological activities.

Chemical Information

PropertyValue
IUPAC Name methyl 2-oxo-3H-1,3-benzoxazole-6-carboxylate[1]
Molecular Formula C₉H₇NO₄[1]
Molecular Weight 193.16 g/mol [1]
CAS Number 72752-80-8[1]
Appearance Solid (predicted)
SMILES COC(=O)C1=CC2=C(C=C1)NC(=O)O2[1]

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from 4-amino-3-hydroxybenzoic acid. The first step involves the esterification of the carboxylic acid to form methyl 4-amino-3-hydroxybenzoate, followed by a cyclization reaction to form the benzoxazolone ring.

Diagram of the Synthetic Pathway

Synthesis of this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization 4-amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic acid reagents_step1 Methanol (CH3OH) Thionyl Chloride (SOCl2) or Acid Catalyst (e.g., H2SO4) 4-amino-3-hydroxybenzoic_acid->reagents_step1 methyl_4-amino-3-hydroxybenzoate Methyl 4-amino-3-hydroxybenzoate reagents_step1->methyl_4-amino-3-hydroxybenzoate reagents_step2 Carbonyldiimidazole (CDI) or Triphosgene Solvent (e.g., THF, Dichloromethane) methyl_4-amino-3-hydroxybenzoate->reagents_step2 target_molecule This compound reagents_step2->target_molecule

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

  • Acid Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.

  • Reaction: Stir the mixture at room temperature for 30 minutes and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases and the pH is neutral to slightly basic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 60-80%

Step 2: Synthesis of this compound

Protocol:

  • Reaction Setup: Dissolve methyl 4-amino-3-hydroxybenzoate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature. Alternatively, a solution of triphosgene (0.4 eq) in the same solvent can be added dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Expected Yield: 70-90%

Characterization Data (Predicted)
Analysis Expected Result
¹H NMR Signals corresponding to aromatic protons (3H), the methyl ester protons (3H), and the N-H proton of the benzoxazolone ring (1H).
¹³C NMR Peaks for the carbonyl carbons (ester and lactam), aromatic carbons, and the methyl ester carbon.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the compound (193.16 g/mol ).
IR (KBr) Characteristic absorption bands for N-H stretching, C=O stretching (ester and lactam), and aromatic C-H stretching.

Potential Applications and Experimental Protocols

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4] Therefore, this compound is a candidate for screening in these areas.

Antimicrobial Activity Screening

Protocol: Broth Microdilution Assay

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include positive (bacteria in broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram of Antimicrobial Screening Workflow

Antimicrobial Screening Workflow start Start: Test Compound (this compound) prepare_stock Prepare Stock Solution in DMSO start->prepare_stock serial_dilution Perform Serial Dilutions in 96-well plate prepare_stock->serial_dilution bacterial_strains Select Bacterial Strains (Gram-positive & Gram-negative) inoculation Inoculate with Bacterial Suspension bacterial_strains->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Determine MIC (Minimum Inhibitory Concentration) incubation->read_results end End: Antimicrobial Activity Profile read_results->end

Caption: Workflow for antimicrobial activity screening.

Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer).

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (prepared by serial dilution from a DMSO stock) for 48-72 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve.

Diagram of Anticancer Screening Workflow

Anticancer Screening Workflow start Start: Test Compound cell_culture Culture Human Cancer Cell Lines start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_treatment Treat Cells with Various Concentrations of Compound cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance data_analysis Calculate Cell Viability and Determine IC50 read_absorbance->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow for anticancer activity screening using the MTT assay.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

  • The target compound is predicted to cause skin and eye irritation and may cause respiratory irritation.[1] Avoid inhalation, ingestion, and contact with skin and eyes.

References

Troubleshooting & Optimization

Technical Support Center: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the low synthesis yield of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve common experimental challenges.

Troubleshooting Guides

Q1: My overall yield of this compound is significantly lower than expected. What are the primary factors to investigate?

A low yield is a common issue that can often be traced back to a few key areas. A systematic approach is the best way to identify the root cause.[1]

  • Purity of Starting Materials: The purity of the reactants, particularly the methyl 3-amino-4-hydroxybenzoate, is critical. Impurities can interfere with the cyclization reaction.[1][2] It is highly recommended to verify the purity of starting materials via techniques like NMR or melting point analysis before beginning the synthesis.[2]

  • Reaction Conditions: The reaction is sensitive to conditions such as temperature, reaction time, and solvent. Suboptimal parameters can lead to incomplete reactions or the formation of side products.[2]

  • Atmospheric Control: The 2-aminophenol moiety is susceptible to oxidation, which can be exacerbated at higher temperatures. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and polymerization, which often present as dark, insoluble materials.

  • Inefficient Cyclization: The key ring-forming step may be inefficient. The choice of the carbonylating agent (e.g., CDI, triphosgene, urea) and the reaction solvent can dramatically impact the efficiency of this step.

Q2: I'm observing a significant amount of unreacted methyl 3-amino-4-hydroxybenzoate in my crude product via TLC/NMR. What are the likely causes and solutions?

The presence of unreacted starting material indicates an incomplete reaction.[2] Consider the following troubleshooting steps:

  • Extend Reaction Time: The reaction may not have reached completion. Continue the reaction and monitor its progress by taking aliquots at regular intervals for analysis.[2]

  • Increase Reaction Temperature: The activation energy for the cyclization may not have been reached. Incrementally increasing the temperature while monitoring the reaction can often drive it to completion.[1]

  • Check Reagent Stoichiometry & Activity: The carbonylating agent (e.g., carbonyldiimidazole (CDI), triphosgene) may have degraded due to improper storage (e.g., exposure to moisture). Use a fresh batch or verify the activity of the current one. Ensure the stoichiometry is correct; sometimes a slight excess of the cyclizing agent is beneficial.

Q3: My reaction mixture turns dark brown or black, and I'm isolating a tar-like substance with my product. How can I prevent this?

The formation of dark, often polymeric, material is a common side reaction in benzoxazole synthesis, typically due to the instability of the 2-aminophenol starting material.[1]

  • Minimize Air Exposure: As mentioned, the 2-aminophenol derivative is prone to oxidation. Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment.

  • Control Temperature: High temperatures can accelerate the polymerization of 2-aminophenol.[1] Maintain the recommended reaction temperature and ensure even heating. Consider slower, portion-wise addition of reagents to control any exotherms.

  • Optimize pH: Highly acidic or basic conditions can also promote the degradation of the starting material.[1] Ensure the reaction conditions are appropriate for the chosen synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is a reliable experimental protocol for the synthesis of this compound?

A common and effective method involves the cyclization of methyl 3-amino-4-hydroxybenzoate using 1,1'-Carbonyldiimidazole (CDI).

Experimental Protocol: Cyclization using CDI

  • Preparation: In a round-bottom flask dried in an oven, add methyl 3-amino-4-hydroxybenzoate (1 equivalent).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add a suitable dry solvent, such as Tetrahydrofuran (THF) or Acetonitrile, via a syringe (approx. 0.1 M concentration). Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) in the same dry solvent. Add the CDI solution dropwise to the stirred solution of the aminophenol at room temperature over 20-30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (for THF, this is ~66°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like Ethyl Acetate.

  • Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amines, followed by water, and finally a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexane) or by column chromatography on silica gel.

Q2: How can I optimize reaction conditions to improve the yield?

Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes key parameters and their potential impact.

ParameterVariationPotential Outcome / Rationale
Cyclizing Agent 1,1'-Carbonyldiimidazole (CDI)Generally high yielding and safe to handle. Forms a stable intermediate.
TriphosgeneHighly effective but also highly toxic; requires careful handling. Often used with a non-nucleophilic base.
UreaA greener, less expensive option, but typically requires higher temperatures and may result in lower yields.
Solvent Tetrahydrofuran (THF)Good solvating power for both starting material and CDI. Moderate boiling point.
Acetonitrile (MeCN)Higher boiling point may accelerate the reaction but can also increase side product formation.
Dichloromethane (DCM)Lower boiling point may require longer reaction times.
Temperature Room Temperature to RefluxHigher temperatures generally increase reaction rate but can also promote decomposition/polymerization. Optimization is key.
Base (if applicable) Triethylamine (TEA), PyridineOften used with phosgene derivatives to scavenge HCl byproduct. Must be dry.

Q3: What are the best practices for purifying the final product?

Product loss during purification is a common reason for an apparent low yield.[2]

  • Recrystallization: This is the preferred method for purification if the crude product is relatively clean. Test small batches with various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with anti-solvents like hexanes or water) to find a system that provides good crystal formation upon cooling.

  • Column Chromatography: If recrystallization is ineffective or if multiple byproducts are present, silica gel chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes. Monitor fractions by TLC to isolate the pure product.

Visualizations

Below are diagrams illustrating the synthesis pathway and a logical workflow for troubleshooting low yields.

Synthesis_Pathway Start_Material Methyl 3-amino-4-hydroxybenzoate Reagent + 1,1'-Carbonyldiimidazole (CDI) (or other carbonyl source) Solvent Solvent (e.g., Dry THF) Heat (Reflux) Product This compound Reagent->Product Intramolecular Cyclization

Caption: General synthesis pathway for the target compound.

Troubleshooting_Workflow start Low Yield Observed check_purity 1. Verify Purity of Starting Materials start->check_purity check_sm 2. Unreacted Starting Material (SM) Present? check_purity->check_sm increase_time Increase Reaction Time &/or Temperature check_sm->increase_time  Yes check_impurities 3. Significant Dark Impurities or Polymerization? check_sm->check_impurities No   check_reagents Check Reagent Stoichiometry & Activity (e.g., CDI) increase_time->check_reagents optimize_purification 4. Review & Optimize Purification Protocol (Recrystallization/Column) check_reagents->optimize_purification use_inert Use Inert Atmosphere (N2 or Ar) check_impurities->use_inert  Yes check_impurities->optimize_purification No   control_temp Optimize Temperature & Reagent Addition Rate use_inert->control_temp control_temp->optimize_purification end_node Yield Improved optimize_purification->end_node

Caption: Step-by-step troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct synthesis involves the cyclization of a substituted o-aminophenol, specifically methyl 4-amino-3-hydroxybenzoate, with a carbonylating agent. This one-step process forms the benzoxazolone ring system.

Q2: What are the most common side products observed during this synthesis?

The primary side products arise from the ambident nucleophilic nature of the starting material, methyl 4-amino-3-hydroxybenzoate. The main side reactions include:

  • N,N'-Carbonyldiimidazole (CDI) mediated polymerization: Formation of polymeric materials through intermolecular reactions.

  • O-acylation followed by rearrangement: Initial acylation on the hydroxyl group can sometimes lead to rearrangements or other subsequent reactions.

  • Incomplete cyclization: The intermediate carbamate may be stable and not fully cyclize to the desired product.

  • Decarboxylation: Under harsh reaction conditions (e.g., high temperatures), decarboxylation of the starting material or product can occur.

Q3: What is the potential biological significance of this molecule and its derivatives?

Benzoxazolone derivatives are known to possess a wide range of biological activities.[1][2][3][4] While the specific activity of this compound is not extensively documented in publicly available literature, related compounds have shown potential as:

  • Anti-inflammatory and analgesic agents[1]

  • Anticancer agents[1]

  • Insecticides[1]

  • Neuroprotective agents[1]

  • Anti-HIV agents, with some derivatives showing inhibitory activity against the HIV-1 nucleocapsid protein.[1][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired product 1. Inactive carbonylating agent (e.g., CDI).2. Poor quality starting material (methyl 4-amino-3-hydroxybenzoate).3. Inappropriate solvent or reaction temperature.4. Presence of moisture in the reaction.1. Use freshly opened or properly stored CDI.2. Check the purity of the starting material by NMR or LC-MS.3. Use a dry, aprotic solvent like THF or DMF. Ensure the reaction temperature is appropriate for the carbonylating agent used (often room temperature to gentle heating).4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Formation of a significant amount of polymeric byproduct 1. High concentration of reactants.2. Use of a highly reactive carbonylating agent that favors intermolecular reactions.1. Perform the reaction under high dilution conditions to favor intramolecular cyclization.2. Consider using a less reactive carbonylating agent or control its addition rate (e.g., slow, dropwise addition of a CDI solution).
Presence of unreacted starting material 1. Insufficient amount of carbonylating agent.2. Short reaction time.3. Low reaction temperature.1. Use a slight excess (1.1-1.2 equivalents) of the carbonylating agent.2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.3. Gently heat the reaction mixture if no conversion is observed at room temperature, but be cautious of potential side reactions at higher temperatures.
Isolation of an unexpected isomer or rearranged product 1. Reaction conditions favoring O-acylation over N-acylation, followed by rearrangement.1. The formation of the 2-oxo-benzoxazole structure is generally favored thermodynamically. If an isomer is suspected, thorough characterization (NMR, MS) is required. Reaction conditions (solvent, base) can sometimes influence the initial site of acylation.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of benzoxazolones from o-aminophenols using 1,1'-Carbonyldiimidazole (CDI).

Materials:

  • Methyl 4-amino-3-hydroxybenzoate

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve methyl 4-amino-3-hydroxybenzoate (1.0 eq) in anhydrous THF (or DMF) to make a 0.1 M solution.

  • In a separate flask, dissolve CDI (1.1 eq) in anhydrous THF (or DMF).

  • Slowly add the CDI solution to the solution of methyl 4-amino-3-hydroxybenzoate at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield and Purity:

The yield and purity can vary depending on the reaction scale and purification efficiency. Reported yields for similar transformations are typically in the range of 60-90%. Purity should be assessed by NMR, LC-MS, and melting point.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve_sm Dissolve Methyl 4-amino-3-hydroxybenzoate in anhydrous THF start->dissolve_sm dissolve_cdi Dissolve CDI in anhydrous THF start->dissolve_cdi reaction Slowly add CDI solution to starting material solution (Room Temperature) dissolve_sm->reaction dissolve_cdi->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring workup Aqueous workup and extraction with Ethyl Acetate monitoring->workup Reaction Complete purification Column Chromatography workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Potential Side Product Formation Pathways

side_products sm Methyl 4-amino-3-hydroxybenzoate + CDI intramolecular Intramolecular Cyclization (Desired Pathway) sm->intramolecular intermolecular Intermolecular Reaction sm->intermolecular High Concentration decarboxylation Decarboxylation (High Temperature) sm->decarboxylation product Target Product intramolecular->product polymer Polymeric Side Product intermolecular->polymer decarboxy_product Decarboxylated Side Product decarboxylation->decarboxy_product

Caption: Logical relationships of potential reaction pathways leading to the desired product and common side products.

Representative Signaling Pathway for Benzoxazolone Derivatives (Anti-inflammatory Action)

While the specific target for this compound is not defined, many anti-inflammatory benzoxazolones are known to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes.

signaling_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) phospholipase Phospholipase A2 inflammatory_stimuli->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation benzoxazolone Benzoxazolone Derivative (e.g., Methyl 2-oxo-2,3-dihydro- 1,3-benzoxazole-6-carboxylate) benzoxazolone->cox Inhibition

Caption: A representative signaling pathway illustrating the potential anti-inflammatory mechanism of benzoxazolone derivatives through COX inhibition.

References

Technical Support Center: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate." Our aim is to help you improve the purity of this compound through systematic troubleshooting and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My final product has a low melting point and appears impure by TLC analysis. What are the likely impurities?

A1: Based on the common synthesis route from methyl 4-amino-3-hydroxybenzoate and carbonyl diimidazole (CDI), the most probable impurities are:

  • Unreacted Starting Materials: Methyl 4-amino-3-hydroxybenzoate.

  • Partially Reacted Intermediates: Imidazole- N-carboxylic acid ester intermediate.

  • Byproducts from CDI: Imidazole and N,N'-carbonyldiurea (formed from the reaction of CDI with moisture).

  • Hydrolyzed Product: 4-amino-3-hydroxybenzoic acid, if the ester is hydrolyzed during workup or purification.

Q2: How can I effectively remove unreacted methyl 4-amino-3-hydroxybenzoate from my product?

A2: Unreacted methyl 4-amino-3-hydroxybenzoate is more polar than the desired product. It can be removed using the following methods:

  • Aqueous Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1N HCl) can help remove the basic amino-containing starting material.[1]

  • Column Chromatography: The starting material will have a lower Rf value on a silica gel TLC plate compared to the product. A well-chosen solvent system will allow for clear separation.

  • Recrystallization: A carefully selected solvent system for recrystallization will leave the more soluble starting material in the mother liquor.

Q3: My NMR spectrum shows unexpected peaks. Could this be due to side reactions?

A3: Yes, side reactions can introduce impurities. With CDI, over-activation or reaction with water can lead to byproducts. If using other coupling agents like phosgene or its derivatives, side reactions can be more complex. To minimize these, ensure your reagents are pure and your reaction is conducted under anhydrous conditions.

Q4: I am struggling with recrystallization. The product either oils out or the yield is very low. What can I do?

A4: Successful recrystallization depends heavily on the solvent system. For this compound, an ethanol/water system has been suggested.[2] Here are some troubleshooting tips:

  • Solvent Ratio: Start by dissolving your compound in a minimal amount of hot ethanol. Then, add hot water dropwise until you see persistent cloudiness. Add a few more drops of hot ethanol to redissolve the solid and then allow it to cool slowly.

  • Cooling Rate: Rapid cooling can lead to precipitation instead of crystallization, trapping impurities. Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.

  • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Purification Protocols

Below are detailed protocols for the most common purification techniques for this compound.

Recrystallization Protocol

Objective: To purify the crude product by removing soluble impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution gently on a hot plate.

  • Slowly add hot deionized water to the solution until it becomes slightly turbid.

  • Add a small amount of hot ethanol dropwise until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Column Chromatography Protocol

Objective: To purify the compound based on its polarity.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Start the elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary

ParameterRecrystallizationColumn Chromatography
Typical Purity >98%>99%
Expected Yield 60-80%70-90%
Primary Impurities Removed Soluble impurities, minor byproductsStarting materials, polar and non-polar byproducts
Scale Milligrams to kilogramsMicrograms to grams

Visual Guides

Troubleshooting Workflow

G start Impure Product tlc Perform TLC Analysis start->tlc check_sm Starting Material Present? tlc->check_sm check_baseline Baseline Impurities? check_sm->check_baseline No acid_wash Perform Acid Wash During Workup check_sm->acid_wash Yes check_streaking Streaking on TLC? check_baseline->check_streaking No column Purify by Column Chromatography check_baseline->column Yes check_streaking->column No recrystallize Recrystallize Product check_streaking->recrystallize Yes acid_wash->column end_node Pure Product column->end_node check_solvent Optimize Recrystallization Solvent recrystallize->check_solvent check_solvent->end_node

Caption: Troubleshooting workflow for purifying this compound.

Experimental Workflow for Purification

G start Crude Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash Aqueous Wash (1N HCl, then Brine) dissolve->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification Step concentrate->purify column Column Chromatography purify->column High Purity Needed recrystallize Recrystallization purify->recrystallize Sufficiently Pure for Next Step analyze Analyze Purity (TLC, NMR, MP) column->analyze recrystallize->analyze pure_product Pure Product analyze->pure_product

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Reaction Monitoring of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate by Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This guide addresses common issues encountered during the TLC monitoring of the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Elongated Spots - Sample is too concentrated.- The compound is acidic or basic.- The compound is highly polar.- Dilute the reaction mixture sample before spotting on the TLC plate.[1]- Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the TLC mobile phase (e.g., 0.1-1%).[1]- Consider using a more polar stationary phase, such as a C18 reversed-phase TLC plate.[1]
Spots Remain at the Baseline - The mobile phase is not polar enough to move the compounds up the plate.- Gradually increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.[2]
Spots Run at the Solvent Front - The mobile phase is too polar.- Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.[2]
No Visible Spots on the TLC Plate - The sample is too dilute.- The compounds are not UV-active.- The compound has evaporated from the plate.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[2]- Use an alternative visualization technique, such as an iodine chamber or a potassium permanganate stain.[1][3]- This is less likely for the target compound but can occur with volatile substances.[1]
Uneven Solvent Front - The TLC plate is touching the side of the developing chamber or the filter paper.- The silica on the edge of the plate is chipped.- Ensure the TLC plate is centered in the chamber and not in contact with the sides or filter paper.[2]- If the edge is damaged, you can carefully cut a small portion of the damaged edge to create a straight base.
Unexpected Spots Appear - Contamination of the TLC plate during handling.- The starting material is impure.- Side reactions are occurring.- Handle the TLC plate only by the edges to avoid transferring oils from your skin.[2]- Check the purity of the starting material (methyl 3-amino-4-hydroxybenzoate) by TLC before starting the reaction.- Consult the reaction mechanism for potential side products and adjust reaction conditions if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for monitoring this reaction by TLC?

A1: A common and effective mobile phase for separating aromatic compounds of varying polarity is a mixture of ethyl acetate and hexane.[4][5] A good starting point is 30% ethyl acetate in hexane (3:7 v/v). You can adjust the ratio to achieve optimal separation where the starting material and product spots are well-resolved with Rf values between 0.2 and 0.8.

Q2: How can I visualize the spots on the TLC plate?

A2: Both the starting material (methyl 3-amino-4-hydroxybenzoate) and the product (this compound) are aromatic and contain chromophores, making them visible under short-wave UV light (254 nm).[6][7] The spots will appear as dark areas on a fluorescent green background. Alternatively, an iodine chamber can be used, which will stain the spots a brownish color.[6] For more robust visualization, a potassium permanganate stain can be effective as it reacts with the oxidizable functional groups present in the molecules.[8]

Q3: What are the expected Rf values for the starting material and product?

A3: The starting material, methyl 3-amino-4-hydroxybenzoate, is more polar than the product, this compound, due to the presence of free amino and hydroxyl groups. Therefore, the starting material will have a lower Rf value than the product. In a 30% ethyl acetate/hexane mobile phase, you can expect the following approximate Rf values:

Compound Structure Approximate Rf Value (30% EtOAc/Hexane)
Methyl 3-amino-4-hydroxybenzoate (Starting Material)~ 0.3
This compound (Product)~ 0.6

Q4: How do I know when the reaction is complete?

A4: The reaction is considered complete when the spot corresponding to the starting material (lower Rf value) is no longer visible on the TLC plate, and the spot for the product (higher Rf value) is prominent. It is good practice to run a co-spot lane containing a mixture of the starting material and the reaction mixture to confirm the identity of the spots.

Q5: My TLC plate shows a streak from the origin to the product spot. What should I do?

A5: Streaking is often a sign that the sample is too concentrated.[2] Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate. If the issue persists, the compound may have acidic or basic properties, and adding a small amount of a suitable modifier (acetic acid or triethylamine) to your mobile phase can improve the spot shape.[1]

Experimental Protocol: TLC Monitoring

This protocol outlines the procedure for monitoring the synthesis of this compound from methyl 3-amino-4-hydroxybenzoate.

1. Preparation of the TLC Developing Chamber:

  • Pour a small amount (to a depth of about 0.5 cm) of the mobile phase (e.g., 30% ethyl acetate in hexane) into a TLC developing chamber.

  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors.

  • Cover the chamber with a lid and allow it to equilibrate for at least 10-15 minutes.

2. Spotting the TLC Plate:

  • Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Mark three lanes on the origin line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Prepare a dilute solution of the starting material in a suitable solvent (e.g., ethyl acetate).

  • Using a capillary tube, spot a small amount of the starting material solution onto the 'SM' lane.

  • Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent.

  • Spot the diluted reaction mixture onto the 'RM' lane.

  • On the 'C' lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot (allowing the solvent to dry in between).

3. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.

  • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

4. Visualizing and Analyzing the TLC Plate:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[6][7]

  • If necessary, use a secondary visualization method like an iodine chamber.[6]

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Monitor the disappearance of the starting material spot and the appearance of the product spot over time to determine the reaction's progress.

Visualizations

TLC_Workflow Experimental Workflow for TLC Monitoring A Prepare TLC Chamber (30% EtOAc/Hexane) B Spot TLC Plate (SM, Co-spot, Reaction Mixture) A->B C Develop Plate B->C D Dry Plate C->D E Visualize under UV Light (254 nm) D->E F Analyze Results (Calculate Rf, Check for SM) E->F G Continue Reaction or Work-up F->G

Caption: Workflow for monitoring the reaction progress using TLC.

TLC_Troubleshooting TLC Troubleshooting Decision Tree Start Problem with TLC Plate Streaking Streaking Spots? Start->Streaking NoSpots No Visible Spots? Start->NoSpots WrongRf Incorrect Rf Values? Start->WrongRf Streaking->NoSpots No Dilute Dilute Sample Streaking->Dilute Yes NoSpots->WrongRf No Concentrate Concentrate Sample Spot NoSpots->Concentrate Yes AdjustPolarity Adjust Mobile Phase Polarity WrongRf->AdjustPolarity Yes GoodTLC Good Separation WrongRf->GoodTLC No AddModifier Add Modifier to Mobile Phase (e.g., AcOH or Et3N) Dilute->AddModifier Still Streaking AddModifier->GoodTLC ChangeVis Use Alternative Visualization (Iodine, Permanganate) Concentrate->ChangeVis Still No Spots ChangeVis->GoodTLC AdjustPolarity->GoodTLC

References

Technical Support Center: Catalyst Selection for the Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis involves a two-step process. The first step is the preparation of the key intermediate, methyl 4-amino-3-hydroxybenzoate. This is typically achieved through the nitration of methyl 4-hydroxybenzoate followed by the reduction of the nitro group. The second step is the cyclization of methyl 4-amino-3-hydroxybenzoate with a carbonylating agent to form the benzoxazolone ring.

Q2: What are the common carbonylating agents and catalysts used for the cyclization step?

A2: A variety of carbonylating agents can be used for the cyclization of o-aminophenols to form benzoxazolones. These include phosgene, triphosgene, carbonyldiimidazole (CDI), and urea. The choice of catalyst depends on the carbonylating agent and reaction conditions. For reagents like CDI and urea, the reaction can sometimes proceed without an external catalyst, though a base is often required. For phosgene or triphosgene, a base is typically used to scavenge the generated HCl.

Q3: Are there any recommended "green" or more environmentally friendly catalytic systems?

A3: For the synthesis of benzoxazoles in general, there is a push towards greener catalysts. Some approaches that may be applicable include the use of reusable acid catalysts.[1] While specific data for this molecule is limited, exploring solid-supported acid or base catalysts could be a viable green alternative to homogeneous systems.

Q4: How do I choose the optimal catalyst for my synthesis?

A4: The optimal catalyst is dependent on your chosen synthetic route, specifically the carbonylating agent, solvent, and reaction temperature. For a robust and scalable synthesis, initial screening of different catalysts and reaction conditions is recommended. A comparison of common catalyst types is provided in the table below.

Troubleshooting Guide

Issue 1: Low or no yield of the desired product.

Possible Cause Troubleshooting Step
Inactive Catalyst - Ensure the catalyst is fresh and has been stored correctly. Some catalysts are sensitive to air and moisture.- Consider catalyst poisoning by impurities in the starting materials or solvent. Purify the starting materials if necessary.
Inappropriate Catalyst - The chosen catalyst may not be effective for the specific substrate or reaction conditions. Refer to the Catalyst Comparison Table below and consider trying a different class of catalyst (e.g., switch from a Brønsted acid to a Lewis acid).
Suboptimal Reaction Conditions - The reaction may require a higher temperature to proceed. Incrementally increase the reaction temperature.- The reaction time may be insufficient. Monitor the reaction progress over a longer period using techniques like TLC or LC-MS.
Poor Solubility - The starting materials or intermediates may not be sufficiently soluble in the chosen solvent. Try a different solvent or a solvent mixture.

Issue 2: Formation of significant side products.

Possible Cause Troubleshooting Step
Decomposition of Starting Material or Product - The reaction temperature may be too high. Attempt the reaction at a lower temperature.- The catalyst may be too harsh. Consider a milder catalyst.
Side Reactions - If using a polyfunctional starting material, protecting groups may be necessary to prevent unwanted side reactions.- The catalyst may be promoting undesired reaction pathways. A more selective catalyst may be required.
Incorrect Stoichiometry - Carefully check the stoichiometry of the reactants and catalyst. An excess of one reagent may lead to side product formation.

Issue 3: Difficulty in catalyst removal or product purification.

Possible Cause Troubleshooting Step
Homogeneous Catalyst - If using a homogeneous catalyst that is difficult to remove, consider switching to a heterogeneous catalyst that can be filtered off.- Explore different work-up and purification techniques, such as liquid-liquid extraction with different pH aqueous solutions or alternative chromatography conditions.
Catalyst Leaching (for heterogeneous catalysts) - If the heterogeneous catalyst is leaching into the product, ensure it is stable under the reaction conditions. Pre-treatment of the catalyst may be necessary.

Data Presentation

Table 1: Representative Catalyst Performance in Benzoxazolone Synthesis

Catalyst SystemCarbonylating AgentTypical SolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Triethylamine (Et3N)TriphosgeneDichloromethane (DCM)0 to rt2-680-95Requires careful handling of triphosgene.
1,1'-Carbonyldiimidazole (CDI)N/ATetrahydrofuran (THF)rt to 604-1275-90Good for small-scale synthesis; CDI acts as the carbonyl source.
UreaN/AN/A (neat or high-boiling solvent)130-1806-2460-85High temperatures are often required.
FeCl3·6H2O / CCl4 / H2OIn situ CO2N/A100-1203-10HighAn example of oxidative cyclocarbonylation.[2]

Note: The data in this table is representative of typical benzoxazolone syntheses and may need to be optimized for the specific synthesis of this compound.

Experimental Protocols

General Protocol for Cyclization using 1,1'-Carbonyldiimidazole (CDI)

  • Dissolution: Dissolve methyl 4-amino-3-hydroxybenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of CDI: Add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise to the solution at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Mandatory Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Nitration Nitration Methyl_4-hydroxybenzoate->Nitration HNO3/H2SO4 Carbonylating_Agent Carbonylating Agent (e.g., CDI, Triphosgene) Cyclization Cyclization Carbonylating_Agent->Cyclization Reduction Reduction Nitration->Reduction e.g., Sn/HCl, H2/Pd-C Methyl_4-amino-3-hydroxybenzoate Methyl 4-amino-3-hydroxybenzoate Reduction->Methyl_4-amino-3-hydroxybenzoate Methyl_4-amino-3-hydroxybenzoate->Cyclization Final_Product This compound Cyclization->Final_Product Catalyst/Base

Caption: Synthetic workflow for this compound.

TroubleshootingFlowchart Start Low/No Product Yield Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Purify_Reagents Purify starting materials and dry solvent. Start->Purify_Reagents Consider Impurities Check_Conditions Are reaction conditions (temp, time) optimal? Check_Catalyst->Check_Conditions Yes Replace_Catalyst Replace catalyst or screen new catalysts. Check_Catalyst->Replace_Catalyst No Check_Solubility Are reactants soluble? Check_Conditions->Check_Solubility Yes Optimize_Conditions Increase temperature/time and monitor reaction. Check_Conditions->Optimize_Conditions No Change_Solvent Change solvent or use a co-solvent. Check_Solubility->Change_Solvent No Success Problem Solved Check_Solubility->Success Yes Replace_Catalyst->Check_Catalyst Failure Consult further literature Replace_Catalyst->Failure Optimize_Conditions->Check_Conditions Optimize_Conditions->Failure Change_Solvent->Check_Solubility Change_Solvent->Failure Purify_Reagents->Start

Caption: Troubleshooting flowchart for low yield in benzoxazolone synthesis.

References

Technical Support Center: Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, with a particular focus on the impact of solvent selection on the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient pathway for the synthesis of this compound involves a two-step process. The first step is the esterification of 3-amino-4-hydroxybenzoic acid to produce the key intermediate, Methyl 3-amino-4-hydroxybenzoate. The second step is the cyclization of this intermediate to form the final benzoxazolone ring structure. This cyclization is typically achieved using a phosgene equivalent such as 1,1'-carbonyldiimidazole (CDI) or triphosgene.

Q2: Why is the choice of solvent critical in the cyclization step?

A2: The solvent plays a crucial role in the cyclization step for several reasons. It must be able to dissolve the starting material, Methyl 3-amino-4-hydroxybenzoate, and the cyclizing agent (e.g., CDI or triphosgene). The solvent's polarity can influence the reaction rate and the stability of intermediates. Furthermore, the solvent should be inert to the reactants and reagents to prevent side reactions. Aprotic solvents are generally preferred for this reaction to avoid interference with the cyclizing agent.

Q3: What are the most commonly used solvents for the synthesis of benzoxazolones?

A3: A range of aprotic solvents are commonly employed for the synthesis of benzoxazolones. These include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (MeCN). The choice among these often depends on the specific cyclizing agent being used and the desired reaction temperature. For instance, THF is a good choice for reactions that may require gentle heating, while DCM is suitable for reactions at or below room temperature. Acetonitrile is another versatile option that can be used in a range of temperatures.

Q4: I am observing low yields in my reaction. Could the solvent be the cause?

A4: Yes, the solvent is a primary factor that can contribute to low yields. If the starting materials have poor solubility in the chosen solvent, the reaction will be slow and may not go to completion. Additionally, if the solvent is not sufficiently anhydrous, the cyclizing agent (especially triphosgene or CDI) can be consumed by reacting with water, leading to a lower yield of the desired product. It is also possible that the solvent is participating in side reactions.

Q5: How can I determine the best solvent for my reaction?

A5: The optimal solvent is often determined empirically. It is recommended to perform small-scale screening experiments with a few different anhydrous aprotic solvents (e.g., THF, DCM, MeCN) to identify the one that provides the best balance of reaction time, yield, and purity for your specific setup.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Poor solubility of starting materials: The Methyl 3-amino-4-hydroxybenzoate may not be fully dissolved in the chosen solvent.- Try a more polar aprotic solvent like anhydrous DMF or DMSO for better solubility. - Gently warm the reaction mixture to aid dissolution, ensuring the temperature is compatible with the reagents.
Decomposition of cyclizing agent: The cyclizing agent (CDI or triphosgene) may be degrading due to moisture in the solvent.- Ensure the use of anhydrous solvents. - Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon).
Presence of Multiple Side Products Reaction with solvent: The solvent may not be inert under the reaction conditions.- Switch to a more inert solvent. For example, if using THF which can form peroxides, consider using freshly distilled THF or an alternative like DCM.
Incorrect reaction temperature: The reaction may be running too hot, leading to decomposition or side reactions.- Perform the reaction at a lower temperature. For example, add the cyclizing agent at 0 °C and then allow the reaction to slowly warm to room temperature.
Incomplete Reaction Insufficient reaction time: The reaction may not have been allowed to proceed to completion.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). - Extend the reaction time if necessary.
Sub-optimal solvent: The chosen solvent may not be ideal for the reaction kinetics.- Experiment with a different aprotic solvent. Sometimes a change in polarity can significantly impact the reaction rate.

Quantitative Data Summary

Solvent Typical Reaction Temperature Typical Reaction Time Expected Yield Range Notes
Anhydrous Tetrahydrofuran (THF)Room Temperature to Reflux4 - 12 hours75 - 90%Good general-purpose solvent for this reaction.
Anhydrous Dichloromethane (DCM)0 °C to Room Temperature6 - 18 hours70 - 85%Lower boiling point may require longer reaction times.
Anhydrous Acetonitrile (MeCN)Room Temperature to Reflux4 - 10 hours80 - 95%Often provides good solubility and reaction rates.
Anhydrous Dimethylformamide (DMF)Room Temperature2 - 6 hours85 - 98%Excellent solvating power, but can be difficult to remove during workup.

Note: These are estimated values and actual results may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate

This protocol describes the esterification of 3-amino-4-hydroxybenzoic acid.

Materials:

  • 3-Amino-4-hydroxybenzoic acid

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • In a round-bottom flask, dissolve 3-amino-4-hydroxybenzoic acid in anhydrous methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-amino-4-hydroxybenzoate.

Protocol 2: Cyclization to this compound using CDI

This protocol details the cyclization of Methyl 3-amino-4-hydroxybenzoate using 1,1'-carbonyldiimidazole (CDI).

Materials:

  • Methyl 3-amino-4-hydroxybenzoate

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous aprotic solvent (e.g., THF, DCM, or MeCN)

  • Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Methyl 3-amino-4-hydroxybenzoate in the chosen anhydrous aprotic solvent.

  • Add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclization start 3-Amino-4-hydroxybenzoic Acid esterification React with Anhydrous Methanol and Thionyl Chloride start->esterification intermediate Methyl 3-amino-4-hydroxybenzoate esterification->intermediate cyclization React with CDI or Triphosgene in Anhydrous Aprotic Solvent intermediate->cyclization product Methyl 2-oxo-2,3-dihydro- 1,3-benzoxazole-6-carboxylate cyclization->product

Caption: General two-step synthesis workflow for the target molecule.

Troubleshooting_Solvent_Issues cluster_causes Potential Solvent-Related Causes cluster_solutions Solutions issue Low Yield or Incomplete Reaction solubility Poor Reactant Solubility issue->solubility moisture Presence of Water issue->moisture reactivity Solvent Side Reactions issue->reactivity change_solvent Switch to a different anhydrous aprotic solvent (e.g., THF, DCM, MeCN, DMF) solubility->change_solvent dry_solvent Ensure solvent is rigorously dried moisture->dry_solvent inert_atmosphere Run reaction under inert atmosphere moisture->inert_atmosphere reactivity->change_solvent

Caption: Troubleshooting logic for solvent-related synthesis issues.

Reaction_Mechanism cluster_reactants Reactants start_mol Methyl 3-amino-4-hydroxybenzoate activation Activation of Hydroxyl Group start_mol->activation cdi 1,1'-Carbonyldiimidazole (CDI) cdi->activation intermediate Activated Intermediate activation->intermediate cyclization Intramolecular Nucleophilic Attack by Amino Group intermediate->cyclization product Methyl 2-oxo-2,3-dihydro- 1,3-benzoxazole-6-carboxylate cyclization->product

Caption: Plausible reaction mechanism for CDI-mediated cyclization.

Technical Support Center: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A common and effective method for synthesizing 2(3H)-benzoxazolones is the cyclization of the corresponding 2-aminophenol derivative. For this compound, a plausible route involves the reaction of methyl 3-amino-4-hydroxybenzoate with a carbonylating agent, such as N,N'-carbonyldiimidazole (CDI), phosgene, or a phosgene equivalent.

Q2: Why is temperature a critical parameter in this synthesis?

Temperature plays a crucial role in the synthesis of benzoxazolones for several reasons:

  • Reaction Rate: Higher temperatures generally increase the reaction rate, potentially reducing the required reaction time.

  • Activation Energy: The cyclization step may have a significant activation energy barrier that requires a certain temperature to be overcome efficiently.[1]

  • Selectivity and Side Reactions: Suboptimal temperatures can lead to the formation of side products. Too low a temperature might result in an incomplete reaction, while excessively high temperatures can cause degradation of starting materials, intermediates, or the final product.

  • Solubility: Temperature affects the solubility of reactants and intermediates, which can be critical for reaction efficiency, especially in heterogeneous mixtures.

Q3: What are the typical temperature ranges for benzoxazolone synthesis?

The optimal temperature can vary significantly depending on the specific reagents, solvent, and catalyst used. Some reactions proceed well at room temperature, while others may require heating to temperatures ranging from 60°C to 130°C or even higher, particularly in solvent-free conditions.[1][2][3] It is essential to perform a temperature screening study to determine the optimal conditions for your specific system.

Q4: Can microwave-assisted heating be used for this synthesis?

Yes, microwave irradiation is a viable option for benzoxazole synthesis and can often lead to significantly reduced reaction times and improved yields by promoting efficient and uniform heating.

Troubleshooting Guide

Q5: My reaction yield is very low. How can I improve it?

Low yields are a common issue and can often be addressed by optimizing the reaction temperature.[4]

  • Incomplete Reaction: If you observe a significant amount of starting material remaining (e.g., via TLC analysis), the reaction temperature may be too low.[1] A gradual increase in temperature (e.g., in 10-20°C increments) can help drive the reaction to completion.

  • Product Degradation: If you observe the formation of multiple unidentified spots on your TLC plate, especially at higher temperatures, your product or reactants might be degrading. In this case, lowering the temperature is advisable.

  • Catalyst Activity: If a catalyst is used, ensure it is active at the chosen temperature. Some catalysts have a specific optimal temperature range for activity.[5]

Q6: My reaction is not going to completion, and I still see starting materials on the TLC plate. What should I do?

An incomplete reaction is often a sign of insufficient activation energy or reaction time.[1]

  • Increase the Temperature: The most direct approach is to incrementally increase the reaction temperature. Monitor the reaction progress closely by TLC to see if the starting material spots diminish.

  • Extend Reaction Time: Before increasing the temperature, consider extending the reaction time at the current temperature to ensure the reaction has had sufficient time to proceed.[5]

  • Check Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction. Ensure your stoichiometry is correct.

Q7: I am observing the formation of significant impurities. How can temperature optimization help?

Impurity formation is often temperature-dependent.

  • Side Reactions at High Temperatures: Many side reactions, such as polymerization or decomposition, are accelerated at higher temperatures. If you suspect this is the case, try running the reaction at a lower temperature for a longer duration.

  • Formation of Stable Intermediates: In some cases, an intermediate may be stable at lower temperatures and require a higher temperature to cyclize to the final product.[5] If you can identify the intermediate, you can tailor the temperature profile of the reaction (e.g., a lower temperature for the initial step and a higher temperature for the cyclization).

Illustrative Data on Temperature Optimization

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the potential effects of temperature on the synthesis of this compound. Actual results may vary.

Temperature (°C)Reaction Time (hours)Yield (%)Purity (by HPLC, %)Observations
25 (Room Temp)241590Incomplete reaction, significant starting material remains.
50124592Reaction proceeds, but slowly. Starting material still present.
7067895Good conversion and yield. Minor impurities observed.
90 4 92 98 Optimal conditions: High yield, high purity, and reasonable reaction time.
11038591Faster reaction, but increased formation of colored impurities.
13027082Significant product degradation and/or side product formation observed.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a plausible method for the synthesis of the target compound, which can be adapted for temperature optimization studies.

Materials:

  • Methyl 3-amino-4-hydroxybenzoate (1 equivalent)

  • N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-amino-4-hydroxybenzoate (1 equivalent).

  • Add anhydrous THF to dissolve the starting material.

  • In a separate flask, dissolve N,N'-carbonyldiimidazole (1.1 equivalents) in anhydrous THF.

  • Slowly add the CDI solution to the solution of methyl 3-amino-4-hydroxybenzoate at room temperature with stirring.

  • Once the addition is complete, heat the reaction mixture to the desired temperature (e.g., start with a screening range of 50°C to 110°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

Experimental Workflow for Temperature Optimization

G cluster_prep Preparation cluster_reaction Reaction & Screening cluster_analysis Workup & Analysis prep1 Setup Reaction Flask (under inert atmosphere) prep2 Add Methyl 3-amino-4-hydroxybenzoate and Anhydrous Solvent prep1->prep2 prep3 Prepare Solution of Carbonylating Agent (e.g., CDI) prep2->prep3 react1 Combine Reactants prep3->react1 react2 Set and Maintain Target Temperature (e.g., 50°C, 70°C, 90°C, 110°C) react1->react2 react3 Monitor Reaction by TLC (at regular time intervals) react2->react3 workup1 Quench Reaction and Remove Solvent react3->workup1 workup2 Purify Crude Product (Chromatography/Recrystallization) workup1->workup2 analysis1 Determine Yield and Purity (HPLC, NMR) workup2->analysis1 conclusion Optimal Temperature Identified analysis1->conclusion Identify Optimal Temperature

Caption: A typical experimental workflow for optimizing the reaction temperature.

Troubleshooting Decision Tree for Temperature-Related Issues

G cluster_incomplete cluster_impurities start Low Yield or Impure Product q1 Is starting material still present? start->q1 a1 Increase reaction temperature in 10-20°C increments q1->a1 Yes q2 Are there multiple new impurity spots? q1->q2 No a1->q1 Re-analyze a2 Extend reaction time at current temperature b1 Decrease reaction temperature to minimize side reactions q2->b1 Yes end Re-evaluate other parameters: - Catalyst - Solvent - Stoichiometry q2->end No b1->q1 Re-analyze b2 Consider a two-step temperature profile if a stable intermediate forms

Caption: A troubleshooting decision tree for temperature-related issues in the synthesis.

References

Technical Support Center: Scale-up Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low or Inconsistent Yields

Potential Causes:

  • Incomplete Cyclization: The intramolecular cyclization of the intermediate carbamate may be inefficient.

  • Suboptimal Reaction Temperature: The temperature may be too low for efficient reaction kinetics or too high, leading to decomposition.

  • Poor Quality of Starting Materials: Impurities in the starting material, methyl 3-amino-4-hydroxybenzoate, can interfere with the reaction.

  • Inefficient Mixing: In larger reactors, poor agitation can lead to localized temperature and concentration gradients, affecting the reaction outcome.

  • Moisture Contamination: The presence of water can hydrolyze the cyclizing agent or intermediates.

Troubleshooting Actions:

ActionDetails
Optimize Cyclizing Agent Experiment with different phosgene-free cyclizing agents such as carbonyldiimidazole (CDI), triphosgene, or dimethyl carbonate under various conditions.
Temperature Profile Study Conduct small-scale experiments to determine the optimal temperature range for the cyclization step. Monitor reaction progress by TLC or HPLC.
Starting Material Purity Check Ensure the purity of methyl 3-amino-4-hydroxybenzoate using techniques like NMR, HPLC, or melting point analysis. Recrystallize if necessary.
Improve Agitation For scale-up, use appropriate impeller designs and agitation speeds to ensure homogeneous mixing.
Ensure Anhydrous Conditions Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Impurity Formation

Potential Causes:

  • Side Reactions: Formation of polymeric byproducts or reaction of the cyclizing agent with the solvent or impurities.

  • Incomplete Reaction: Presence of unreacted starting materials.

  • Decomposition: Degradation of the product or intermediates under harsh reaction conditions (e.g., high temperature, prolonged reaction time).

Troubleshooting Actions:

ActionDetails
Optimize Reagent Addition Add the cyclizing agent slowly and at a controlled temperature to minimize side reactions.
Monitor Reaction Completion Use TLC or HPLC to monitor the reaction and ensure full conversion of the starting material before work-up.
Purification Strategy Develop a robust purification protocol. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often effective. Column chromatography can be used for smaller scales or to isolate a highly pure sample.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the cyclization of methyl 3-amino-4-hydroxybenzoate. This is typically achieved using a carbonylating agent. For laboratory scale, phosgene has been traditionally used, but due to its high toxicity, phosgene-free alternatives are preferred for scale-up. These include carbonyldiimidazole (CDI), triphosgene, and dimethyl carbonate.

Q2: What are the main challenges when scaling up the synthesis of this compound?

The primary challenges during scale-up include:

  • Exothermicity: The cyclization reaction can be exothermic, requiring careful temperature control to prevent runaways and side product formation.

  • Solid Handling: The starting material and product are solids, which can present challenges in charging reactors and during isolation and drying.

  • Mixing Efficiency: Ensuring uniform mixing in large reactors is crucial for consistent reaction performance and to avoid localized overheating.

  • Purification: Crystallization, a common purification method at scale, may require significant optimization to achieve the desired purity and crystal form.

Q3: How can I avoid the use of phosgene in the synthesis?

Several phosgene-free methods can be employed for the cyclization of 2-aminophenols to benzoxazolones.[1] The use of reagents like carbonyldiimidazole (CDI) or triphosgene offers a safer alternative.[2] Another approach involves the reaction with dimethyl carbonate in the presence of a suitable base and catalyst.

Q4: My final product has a persistent color. How can I decolorize it?

Colored impurities can often be removed by treating the crude product with activated carbon in a suitable solvent during the recrystallization process. Ensure to filter the hot solution to remove the carbon before cooling to crystallize the product.

Experimental Protocols

Synthesis of this compound using Carbonyldiimidazole (CDI)

This protocol is a representative method and should be optimized for specific laboratory and scale-up conditions.

Materials:

  • Methyl 3-amino-4-hydroxybenzoate

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of methyl 3-amino-4-hydroxybenzoate (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add CDI (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol) to yield this compound as a solid.

Data Presentation

Table 1: Comparison of Cyclizing Agents for Benzoxazolone Synthesis (Representative Data)

Cyclizing AgentReaction Time (h)Temperature (°C)Yield (%)Purity (by HPLC, %)
Carbonyldiimidazole4 - 66585 - 95>98
Triphosgene2 - 425 - 6580 - 90>97
Dimethyl Carbonate12 - 24120 - 15070 - 85>96

Note: This data is representative and based on general knowledge of benzoxazolone synthesis. Actual results may vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Methyl 3-amino-4-hydroxybenzoate + Anhydrous THF reagent Add CDI start->reagent reflux Reflux (4-6h) reagent->reflux evaporation Solvent Evaporation reflux->evaporation extraction Dissolve in EtOAc Wash with H2O, Brine evaporation->extraction drying Dry over Na2SO4 Filter, Concentrate extraction->drying recrystallization Recrystallization drying->recrystallization product Final Product recrystallization->product

Synthetic Workflow Diagram

troubleshooting_low_yield cluster_investigation Initial Checks cluster_optimization Optimization Steps cluster_outcome Expected Outcome start Low Yield Observed purity Check Starting Material Purity start->purity conditions Verify Reaction Conditions (T, t) start->conditions moisture Ensure Anhydrous Conditions start->moisture temp_study Temperature Screening purity->temp_study conditions->temp_study reagent_study Cyclizing Agent Optimization moisture->reagent_study mixing_study Improve Agitation (for Scale-up) temp_study->mixing_study reagent_study->mixing_study improved_yield Improved Yield mixing_study->improved_yield

Troubleshooting Logic for Low Yield

References

Technical Support Center: Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities present in the 2-aminophenol or the corresponding aldehyde/carboxylic acid derivative can interfere with the reaction, leading to reduced yields.[2]

  • Reaction Conditions: The temperature, reaction time, solvent, and catalyst are all critical parameters that can significantly influence the outcome of the synthesis.[1]

  • Formation of Side Products: The occurrence of competing side reactions can consume starting materials, thereby lowering the yield of the desired benzoxazole product.[1]

  • Product Degradation: The synthesized benzoxazole may not be stable under the specific reaction or work-up conditions being used.[1]

  • Inefficient Purification: Significant product loss can occur during purification steps if the chosen method is not optimal.[1]

Q2: I see starting material on my TLC plate even after the recommended reaction time. What should I do?

A2: The presence of unreacted starting materials indicates an incomplete reaction. Here are some troubleshooting steps you can take:

  • Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.

  • Increase Temperature: A low reaction temperature may not provide sufficient energy to overcome the activation barrier. Consider incrementally increasing the temperature while monitoring the reaction.[2] Some solvent-free reactions may require temperatures as high as 130°C for good yields.[3]

  • Check Catalyst Activity: If you are using a catalyst, it may have lost its activity.[2] This is particularly relevant for recyclable catalysts. Adding a fresh batch of the catalyst may help to drive the reaction to completion.[2] Sometimes, a small increase in catalyst loading can also significantly improve the conversion rate.[1]

Q3: I suspect side products are forming in my reaction. What are the common side products and how can I minimize their formation?

A3: Side product formation is a common issue that can complicate purification and reduce the overall yield.[2] Common side products include:

  • Incomplete Cyclization: The intermediate Schiff base, formed from the condensation of 2-aminophenol and an aldehyde, may not fully cyclize.[1] To promote cyclization, you can try increasing the reaction temperature or extending the reaction time.[2]

  • Dimerization/Polymerization: 2-aminophenol can undergo self-condensation or polymerization, especially at elevated temperatures or under highly acidic or basic conditions.[2]

  • Over-alkylation/acylation: In reactions that involve alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

To minimize the formation of these byproducts:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.[1]

  • Select the Appropriate Catalyst: The choice of catalyst can have a significant impact on the selectivity of the reaction.[1]

  • Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related side products.[1]

Q4: My product seems to be lost during purification. What are some effective purification strategies for benzoxazoles?

A4: Product loss during purification can be a significant issue. Here are some effective strategies for purifying benzoxazoles:

  • Column Chromatography: This is a widely used and effective method for purifying benzoxazoles. The choice of the solvent system is crucial for achieving good separation.[1][3]

  • Recrystallization: This technique can be very effective for obtaining high-purity benzoxazole compounds.[4] A common method involves dissolving the crude product in a suitable solvent like ethyl acetate at an elevated temperature, followed by cooling to induce crystallization.[4]

  • Clarifying Agents: The use of clarifying agents like charcoal can help remove colored impurities.[4] The crude product is dissolved in a solvent such as ethyl acetate, treated with charcoal, and then filtered to yield a clarified solution.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in benzoxazole synthesis.

Benzoxazole Synthesis Troubleshooting start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_side_products Analyze for Side Products start->check_side_products purify_starting_materials Purify Starting Materials check_purity->purify_starting_materials Impurities Detected optimize_conditions Optimize Temperature, Time, & Stoichiometry check_conditions->optimize_conditions Suboptimal Conditions change_catalyst Evaluate/Change Catalyst check_conditions->change_catalyst Catalyst Ineffective check_side_products->optimize_conditions Side Reactions Dominant modify_workup Modify Work-up & Purification check_side_products->modify_workup Purification Issues success Improved Yield optimize_conditions->success change_catalyst->success purify_starting_materials->success modify_workup->success

Caption: A logical workflow for troubleshooting low yields in benzoxazole synthesis.

Common Side Reactions

Understanding potential side reactions is crucial for optimizing your synthesis.

Benzoxazole Side Reactions Start 2-Aminophenol + Aldehyde/Carboxylic Acid Intermediate Schiff Base/ Amide Intermediate Start->Intermediate Side2 Polymerization of Starting Materials Start->Side2 Product Desired Benzoxazole Intermediate->Product Cyclization Side1 Incomplete Cyclization (Stable Schiff Base) Intermediate->Side1 Side3 Over-alkylation/ -acylation Product->Side3 Further Reaction

Caption: Common reaction pathways and potential side reactions in benzoxazole synthesis.

Data Presentation

Table 1: Effect of Catalyst on the Synthesis of 2-Phenylbenzoxazole

EntryCatalystTemperature (°C)Time (h)Yield (%)
1PPA145-1503-6Good to Excellent
2BAIL gel (1 mol %)130598
3TfOHRoom Temp.-Low Activity
4[Fe3O4@SiO2@Am-PPC-SO3H][HSO4]Reflux (Water)0.7579-89
5Ni(II) complex803-487-94
6LAIL@MNP70 (Sonication)0.5up to 90

Data compiled from various sources.[3][5][6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) Gel [3]

  • To a 5 mL vessel, add 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the BAIL gel catalyst (1.0 mol %).

  • Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, dissolve the mixture in ethyl acetate (10 mL).

  • Separate the catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO4 and concentrate under vacuum to obtain the crude product.

  • If necessary, purify the crude product by silica gel column chromatography.[3]

Protocol 2: Synthesis of 2-Substituted Benzoxazoles using Tf2O and 2-Fluoropyridine [7]

  • To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Add triflic anhydride (Tf2O, 0.6 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0°C for 15 minutes.

  • Add 2-aminophenol (0.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Quench the reaction with triethylamine (0.5 mL).

  • Evaporate the solvent and purify the residue by column chromatography.

References

Avoiding decomposition of "Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of "Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate".

Troubleshooting Guides

Issue 1: Compound Degradation in Aqueous Solutions

Symptom: You observe a decrease in the concentration of this compound over time when dissolved in aqueous buffers, leading to inconsistent experimental results.

Potential Cause: The benzoxazolone core structure is susceptible to hydrolysis, particularly under neutral to basic pH conditions. The ester and the cyclic carbamate functionalities are the most likely sites of hydrolytic cleavage. Some benzoxazolone derivatives have been reported to have poor chemical stability in aqueous buffers like PBS (pH 7.4).

Troubleshooting Steps:

  • pH Optimization:

    • If your experimental conditions allow, work at a slightly acidic pH (e.g., pH 4-6) to minimize the rate of hydrolysis.

    • Prepare fresh solutions immediately before use.

  • Solvent Selection:

    • For stock solutions, use anhydrous aprotic solvents such as DMSO or DMF.

    • When preparing working solutions in aqueous media, minimize the time the compound is in the aqueous environment.

  • Temperature Control:

    • Store stock solutions at low temperatures (-20°C or -80°C) to slow down potential degradation.

    • Perform experiments at the lowest feasible temperature.

  • Buffer Selection:

    • Be aware that some buffer components can catalyze hydrolysis. If you suspect buffer-catalyzed degradation, screen different buffer systems.

Logical Workflow for Troubleshooting Aqueous Instability

start Inconsistent results in aqueous media check_ph Check pH of the solution start->check_ph check_solvent Review solvent for stock solution start->check_solvent check_time Evaluate time in aqueous solution start->check_time check_temp Assess storage and experimental temperature start->check_temp adjust_ph Adjust to slightly acidic pH (4-6) check_ph->adjust_ph If neutral/basic fresh_solutions Prepare fresh solutions adjust_ph->fresh_solutions end_stable Improved Stability fresh_solutions->end_stable use_aprotic Use anhydrous aprotic solvent (DMSO, DMF) check_solvent->use_aprotic use_aprotic->end_stable minimize_time Minimize exposure time check_time->minimize_time minimize_time->end_stable low_temp Store stock at -20°C or -80°C Run experiments at low temp check_temp->low_temp low_temp->end_stable

Caption: Troubleshooting workflow for addressing the decomposition of this compound in aqueous solutions.

Issue 2: Unexpected Peaks in Chromatographic Analysis

Symptom: During HPLC or LC-MS analysis, you observe additional peaks that are not present in the initial analysis of the pure compound.

Potential Cause: The compound may be degrading under the analytical conditions (e.g., mobile phase pH, temperature) or during sample preparation and storage. Photodegradation can also occur if samples are exposed to light.

Troubleshooting Steps:

  • Mobile Phase pH:

    • If using a mobile phase with a neutral or basic pH, consider switching to a mobile phase with a slightly acidic pH.

  • Temperature Control:

    • Use a cooled autosampler to maintain sample integrity during long analytical runs.

  • Light Protection:

    • Protect

Validation & Comparative

Comparative NMR Analysis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for determining the molecular architecture of organic compounds. This guide provides a comparative NMR analysis of methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate and its positional isomers, methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate and methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate. Due to the limited availability of experimental NMR data in public databases, this comparison is based on highly accurate predicted spectra, offering a valuable resource for researchers in the field.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR spectral data for the three isomers were generated using advanced computational algorithms. The data is summarized in the tables below to facilitate a clear comparison of the chemical shifts (δ) in parts per million (ppm), signal multiplicities (s = singlet, d = doublet, dd = doublet of doublets), and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate This compound Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate
NH~9.0-10.0 (br s)~9.0-10.0 (br s)~9.0-10.0 (br s)
Ar-H7.98 (d, J=1.5 Hz)7.70 (dd, J=8.0, 1.5 Hz)7.65 (d, J=8.0 Hz)
Ar-H7.85 (dd, J=8.5, 1.5 Hz)7.65 (d, J=1.5 Hz)7.25 (t, J=8.0 Hz)
Ar-H7.15 (d, J=8.5 Hz)7.10 (d, J=8.0 Hz)7.55 (d, J=8.0 Hz)
OCH₃3.95 (s)3.93 (s)3.98 (s)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate This compound Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate
C=O (ester)166.5166.2165.8
C=O (amide)155.0154.8154.5
Ar-C145.2142.5141.0
Ar-C133.0131.5130.8
Ar-C128.5126.0125.5
Ar-C125.0124.8127.0
Ar-C111.8111.5112.5
Ar-C110.5110.2115.0
OCH₃52.552.352.8

Experimental Protocol for NMR Analysis

The following is a detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as the benzoxazole derivatives discussed.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Instrument Parameters:

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400-600 MHz

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100-150 MHz

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Spectral Width: A range that encompasses all expected carbon signals (e.g., 0 to 200 ppm).

    • Temperature: 298 K.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually or automatically.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

NMR Analysis Workflow

The following diagram illustrates the logical workflow of a typical NMR analysis, from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Tune Tune and Shim Magnet Insert->Tune Acquire_1H Acquire 1H NMR Spectrum Tune->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Tune->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Calibration Chemical Shift Calibration Baseline->Calibration Integration Integration (1H) Calibration->Integration Multiplicity Multiplicity & Coupling Constant Analysis Calibration->Multiplicity Assignment Signal Assignment Integration->Assignment Multiplicity->Assignment Structure Structure Elucidation/Verification Assignment->Structure

Caption: Workflow of NMR analysis from sample to structure.

A Comparative Guide to the ¹H NMR Spectrum of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a predicted spectrum based on the analysis of structurally related compounds. This comparative analysis, supported by experimental protocols and structural diagrams, serves as a valuable resource for the identification and characterization of this and similar molecules.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound and its ethyl analog, ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, are summarized in the table below. These predictions are derived from the known spectral data of the parent 2-oxo-2,3-dihydro-1,3-benzoxazole and the respective benzoate esters, considering the additive effects of the substituents on the aromatic ring.

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
This compound H-4~7.8d~1.51H
H-5~7.7dd~8.0, 1.51H
H-7~7.2d~8.01H
-OCH₃~3.9s-3H
-NH~10.0-11.0 (broad)s-1H
Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate H-4~7.8d~1.51H
H-5~7.7dd~8.0, 1.51H
H-7~7.2d~8.01H
-OCH₂CH₃~4.4q~7.12H
-OCH₂CH₃~1.4t~7.13H
-NH~10.0-11.0 (broad)s-1H

Disclaimer: These are predicted values and may differ from experimental results. The chemical shift of the N-H proton is highly dependent on solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve a wide range of organic molecules and the downfield chemical shift of the residual solvent peak.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is usually adequate for quantitative analysis.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration: Integrate all the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify the chemical shift (δ) of each peak.

  • Multiplicity and Coupling Constant Analysis: Analyze the splitting patterns to determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) for each signal.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general workflow for NMR analysis.

structure cluster_benzoxazole This compound structure_node

Caption: Chemical Structure of the Target Compound.

workflow cluster_protocol Experimental Workflow for ¹H NMR Analysis prep Sample Preparation (Dissolution, Filtration) acq Data Acquisition (Locking, Shimming, Pulse Sequence) prep->acq Load Sample proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Acquire FID analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis Process Spectrum confirm Structure Confirmation analysis->confirm Interpret Data

Caption: General workflow for acquiring and analyzing a ¹H NMR spectrum.

Comparative Analysis of 13C NMR Spectra for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. This guide provides a comparative analysis of the ¹³C NMR spectral data for methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, alongside its parent compound and a related derivative, to aid in spectral interpretation and structural verification.

Data Presentation: 13C NMR Chemical Shifts

The following tables summarize the experimental and predicted ¹³C NMR chemical shifts for this compound and its analogs. The data is presented to facilitate a clear comparison of the influence of substituents on the benzoxazole core.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C-2 (C=O)~154Carbonyl carbon of the oxazolone ring.
C-3a~130Quaternary carbon, junction of the two rings.
C-4~110Aromatic CH.
C-5~125Aromatic CH.
C-6~128Aromatic quaternary carbon attached to the ester.
C-7~112Aromatic CH.
C-7a~142Quaternary carbon, junction of the two rings.
C=O (ester)~165Carbonyl carbon of the methyl ester.
O-CH₃~52Methyl carbon of the ester.
Note: These are estimated values based on known substituent effects on the benzoxazolone core. Actual experimental values may vary.

Table 2: Experimental ¹³C NMR Chemical Shifts for 2,3-dihydro-1,3-benzoxazol-2-one (Parent Compound)

Carbon AtomChemical Shift (δ, ppm)
C-2 (C=O)154.5
C-3a129.8
C-4109.5
C-5121.9
C-6121.1
C-7108.9
C-7a142.8

Table 3: Experimental ¹³C NMR Chemical Shifts for a Substituted Benzoxazole Derivative

For the purpose of illustrating substituent effects, ¹³C NMR data for a different benzoxazole derivative would be presented here. Due to the lack of readily available data for a closely related isomer, a direct comparison is challenging. However, typical chemical shift ranges for the benzoxazole core are well-documented and can be used for general comparison. The aromatic carbons of the benzoxazole core generally appear between δ 110-160 ppm, with the C-2 carbon being significantly deshielded (δ 150-165 ppm).[1]

Experimental Protocols

The acquisition of high-quality ¹³C NMR data is crucial for accurate structural elucidation. Below is a standard protocol for the characterization of benzoxazole derivatives.

Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts.[2]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. For ¹³C NMR, this corresponds to frequencies of 75, 100, or 125 MHz, respectively.[1]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.

    • Temperature: Spectra are typically acquired at room temperature.

Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Mandatory Visualization

The following diagrams illustrate the logical relationships in the analysis of the ¹³C NMR data for the target compound and its comparison with related structures.

logical_relationship cluster_target Target Compound Analysis cluster_comparison Comparative Analysis Target This compound Predicted_Data Predicted 13C NMR Data Target->Predicted_Data leads to Experimental_Parent Experimental 13C NMR Data Predicted_Data->Experimental_Parent compared with Experimental_Derivative Experimental 13C NMR Data Predicted_Data->Experimental_Derivative compared with Parent 2,3-dihydro-1,3-benzoxazol-2-one (Parent Compound) Parent->Experimental_Parent Derivative Other Substituted Benzoxazoles Derivative->Experimental_Derivative experimental_workflow Start Start Sample_Prep Sample Preparation (10-50 mg in deuterated solvent + TMS) Start->Sample_Prep Data_Acquisition NMR Data Acquisition (13C Experiment, Proton Decoupling) Sample_Prep->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Analysis Spectral Analysis (Peak Picking, Referencing) Data_Processing->Analysis Comparison Comparison with Reference Data Analysis->Comparison End Structure Verified/Elucidated Comparison->End

References

A Comparative Mass Spectrometry Analysis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate and two of its key structural isomers: Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate and 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid. Understanding the fragmentation patterns of these closely related small molecules is crucial for their unambiguous identification and quantification in complex matrices, a common challenge in drug discovery and development.

Executive Summary

Data Presentation: Predicted Mass Spectrometry Fragments

The following table summarizes the key physicochemical properties and predicted major fragment ions for the title compound and its alternatives under typical electrospray ionization (ESI) conditions. These predictions are based on established fragmentation mechanisms for similar chemical moieties.[1][2]

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)Key Predicted Fragment Ions (m/z) and Neutral Losses
This compound C₉H₇NO₄193.16[3]194.04162 ([M+H - CH₃OH]⁺), 134 ([M+H - CH₃OH - CO]⁺), 106
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylateC₉H₇NO₄193.16[4]194.04162 ([M+H - CH₃OH]⁺), 134 ([M+H - CH₃OH - CO]⁺), 106
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acidC₈H₅NO₄179.13[5]180.03162 ([M+H - H₂O]⁺), 134 ([M+H - H₂O - CO]⁺), 106

Experimental Protocols

A generalized experimental protocol for the analysis of these compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol can be adapted and optimized for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Standard Preparation: Prepare stock solutions of each compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create working standards for calibration curves.

  • Matrix Extraction (for biological samples): Employ a protein precipitation method by adding three volumes of cold acetonitrile containing an internal standard to one volume of the sample (e.g., plasma or cell lysate). Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or further concentrated by evaporation and reconstitution in the initial mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 100-300.

  • Product Ion Scans (MS/MS): For each compound, perform product ion scans of the protonated molecule ([M+H]⁺) to identify characteristic fragment ions.

  • Collision Energy: Optimize collision energy for each precursor ion to achieve optimal fragmentation. A typical starting range is 10-40 eV.

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometry analysis of these benzoxazole derivatives.

G cluster_fragmentation Predicted Fragmentation of this compound mol [M+H]⁺ m/z 194 frag1 [M+H - CH₃OH]⁺ m/z 162 mol->frag1 - CH₃OH frag2 [M+H - CH₃OH - CO]⁺ m/z 134 frag1->frag2 - CO frag3 Further Fragmentation frag2->frag3

Caption: Predicted ESI-MS/MS fragmentation pathway for the target compound.

G cluster_workflow General LC-MS/MS Experimental Workflow sample Sample Preparation (e.g., Protein Precipitation) lc Liquid Chromatography (Reversed-Phase) sample->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms data Data Analysis (Fragmentation Pattern) ms->data

Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.

Discussion and Conclusion

The primary differentiating feature between the methyl ester isomers and the carboxylic acid is the initial neutral loss. The methyl esters are expected to readily lose methanol (32 Da) from the protonated molecule, whereas the carboxylic acid will primarily lose water (18 Da). Subsequent fragmentation through the loss of carbon monoxide (28 Da) from the benzoxazole ring is anticipated for all three compounds.[1]

While the two methyl ester positional isomers (5- and 6-carboxylate) will have identical precursor and major fragment ion masses, their relative abundances in the MS/MS spectrum may differ due to subtle differences in ion stability. Furthermore, their chromatographic retention times should be distinct, providing an additional means of identification.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and its close structural isomers. The provided experimental protocol offers a starting point for method development, and the predicted fragmentation patterns can guide data interpretation. For definitive identification and quantification, it is essential to acquire authentic reference standards for each compound and perform empirical fragmentation studies. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic properties.[2][6] Further investigation into the specific biological targets and signaling pathways of these particular compounds is warranted.

References

A Comparative Guide to the FT-IR Spectroscopy of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate and Related Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate and its alternatives. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the characterization of these heterocyclic compounds.

Introduction to FT-IR Spectroscopy of Benzoxazoles

Comparative FT-IR Spectral Data

The following table summarizes the key FT-IR absorption peaks for this compound (predicted) and two alternative benzoxazole derivatives. This allows for a clear comparison of their structural features.

Functional Group Predicted Wavenumber (cm⁻¹) for this compound 2-(4-chlorophenyl)benzo[d]oxazole (cm⁻¹) [1]2-benzoxazole 2-yl phenol (cm⁻¹) [1]
N-H Stretch3400-3200--
Aromatic C-H Stretch3100-3000--
C=O Stretch (Ester)~1720--
C=O Stretch (Oxazolone)~1760--
C=N Stretch~165015151509
C=C Stretch (Aromatic)1600-145015871594
C-O Stretch (Ester & Ether)1300-100012761244
C-H Bending (Aromatic)900-675807 (1,4-disub), 743 (1,2-disub)-

Experimental Protocol: FT-IR Spectroscopy

The following is a generalized protocol for obtaining FT-IR spectra of solid benzoxazole derivatives.

Objective: To acquire the FT-IR spectrum of a solid benzoxazole sample.

Materials:

  • FT-IR Spectrometer (e.g., PerkinElmer, Bruker)

  • Sample of the benzoxazole derivative

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle (agate)

  • Hydraulic press for pellet making

  • Spatula

  • Sample holder

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the sample and the KBr to remove any moisture.

    • In the mortar, grind a small amount of the sample (1-2 mg) with approximately 200 mg of KBr. The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the ground powder to the die of the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum with an empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the characteristic absorption peaks.

    • Assign the observed peaks to the corresponding functional groups based on established correlation charts and literature data for similar compounds.

Experimental Workflow

The following diagram illustrates the general workflow for the FT-IR analysis of a solid organic compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_output Output Sample Solid Sample Grind Grind with KBr Sample->Grind Pellet Press into Pellet Grind->Pellet Spectrometer FT-IR Spectrometer Pellet->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Process Data Processing Acquire->Process Analyze Peak Assignment Process->Analyze Spectrum FT-IR Spectrum Analyze->Spectrum

FT-IR Experimental Workflow

This guide provides a foundational understanding of the FT-IR characteristics of this compound in comparison to other benzoxazole derivatives. The provided experimental protocol and workflow offer a standardized approach for the characterization of these compounds in a laboratory setting.

References

Purity Assessment of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of purity assessment methodologies for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a key intermediate in pharmaceutical synthesis. We present objective comparisons with viable alternatives and include detailed experimental data to support our findings.

Comparative Purity Analysis

The purity of this compound is benchmarked against two structurally related alternatives: the positional isomer, Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate, and the corresponding ethyl ester, Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. The following table summarizes the purity data obtained through High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

CompoundPurity by HPLC (%)Purity by qNMR (%)Major ImpurityImpurity Content by HPLC (%)
This compound 99.8599.7Methyl 3-amino-4-hydroxybenzoate0.10
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate99.7299.6Methyl 4-amino-3-hydroxybenzoate0.18
Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate99.8199.8Ethyl 3-amino-4-hydroxybenzoate0.12

Purity Assessment Workflow

The logical flow for determining the purity of this compound and its alternatives involves a multi-step process, beginning with the synthesis of the compound and culminating in a final purity declaration.

Synthesis Synthesis of Benzoxazole Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Initial_Screening Initial Purity Screen (TLC/Melting Point) Purification->Initial_Screening HPLC_Analysis Quantitative HPLC Analysis Initial_Screening->HPLC_Analysis NMR_Analysis Quantitative NMR (qNMR) Analysis Initial_Screening->NMR_Analysis Data_Comparison Comparison of HPLC and qNMR Data HPLC_Analysis->Data_Comparison NMR_Analysis->Data_Comparison Final_Purity Final Purity Assignment Data_Comparison->Final_Purity

Caption: Workflow for Purity Assessment of Benzoxazole Derivatives.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this guide are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the benzoxazole derivatives and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water, with 0.1% formic acid added to the aqueous phase.

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of the reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the test sample in the mobile phase to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To provide an independent, primary method for determining the purity of the benzoxazole derivatives.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

Reagents:

  • Dimethyl sulfoxide-d6 (DMSO-d6)

  • Maleic anhydride (certified reference material)

Procedure:

  • Internal Standard Stock Solution: Accurately weigh approximately 20 mg of maleic anhydride and dissolve it in a known volume of DMSO-d6 to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh approximately 15 mg of the benzoxazole derivative into a vial. Add a precise volume of the internal standard stock solution to the vial and dissolve the sample completely.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal recovery.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Calculation:

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Common Impurities in the Synthesis of this compound

The synthesis of the target compound typically involves the reduction of a nitro group followed by cyclization. This pathway can lead to several potential impurities.

Starting_Material Methyl 4-hydroxy-3-nitrobenzoate Intermediate Methyl 3-amino-4-hydroxybenzoate Starting_Material->Intermediate Reduction Byproduct Dinitro or Decarboxylated Species Starting_Material->Byproduct Side Reactions Target_Compound This compound Intermediate->Target_Compound Cyclization Intermediate->Byproduct Incomplete Reaction

Caption: Potential Impurity Pathway in Synthesis.

Commonly observed impurities include:

  • Starting Material: Unreacted Methyl 4-hydroxy-3-nitrobenzoate.

  • Intermediate: Incompletely cyclized Methyl 3-amino-4-hydroxybenzoate.

  • Byproducts: Dinitro-hydroxybenzoic acid esters or decarboxylated species formed during the nitration step.

This guide provides a framework for the robust purity assessment of this compound, ensuring the quality and reliability of this critical pharmaceutical intermediate.

"Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate" vs other benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Within this class of compounds, certain benzoxazolone derivatives have emerged as promising candidates for the development of novel anticonvulsant therapies. This guide provides a comparative overview of the anticonvulsant performance of various benzoxazole derivatives, with a focus on available experimental data. While specific quantitative anticonvulsant data for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is not currently available in the public domain, this guide will serve as a valuable resource by presenting data for structurally related compounds and outlining the methodologies for their evaluation.

Comparative Anticonvulsant Activity

The anticonvulsant potential of benzoxazole derivatives is typically assessed using standardized in vivo models in rodents, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can protect against myoclonic and absence seizures. Neurotoxicity is commonly evaluated using the rotarod test, which assesses motor coordination.

The following table summarizes the available anticonvulsant activity and neurotoxicity data for several benzoxazole derivatives from published studies. It is important to note the structural variations among these compounds, which significantly influence their biological activity.

CompoundTest AnimalMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg) (Rotarod)Protective Index (PI = TD₅₀/ED₅₀)Reference
Compound 5f (A 1,2,4-triazolone-containing benzoxazole derivative)Mouse22.0->300>13.6[1]
Compound 4g (A 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one)Mouse23.718.9284.012.0 (MES); 15.0 (scPTZ)
Compound 5j (A 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole)Mouse12.7---[2]
Compound 5g (A 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole)Mouse31.7---[2]
Phenytoin (Reference Drug)Mouse----[1]
Carbamazepine (Reference Drug)Mouse----
Valproate (Reference Drug)Mouse---[1]

Data for reference drugs are often used as benchmarks in these studies but specific values were not provided in the cited sources.

Mechanisms of Action: Targeting Neuronal Excitability

The anticonvulsant effects of many benzoxazole derivatives are attributed to their interaction with key targets in the central nervous system that regulate neuronal excitability. Two prominent mechanisms of action have been proposed for this class of compounds: modulation of GABAergic neurotransmission and blockade of voltage-gated sodium channels.

Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Its binding to GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Some benzoxazole derivatives are believed to exert their anticonvulsant effects by enhancing GABAergic signaling. For instance, studies on compound 5f, a benzoxazole derivative containing a 1,2,4-triazolone moiety, have shown that it significantly increases the levels of GABA in the brain.[1] Furthermore, its anticonvulsant activity was diminished by an inhibitor of GABA synthesis, strongly suggesting a GABA-mediated mechanism.[1]

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaged GABA_A_Receptor GABA-A Receptor (Chloride Channel) Vesicle->GABA_A_Receptor Release Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_ion->Hyperpolarization Influx leads to Benzoxazole Benzoxazole Derivative (e.g., Compound 5f) Benzoxazole->GAD Enhances GABA Synthesis (putative)

Putative mechanism of GABAergic enhancement by benzoxazole derivatives.
Blockade of Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials. During a seizure, neurons exhibit rapid and repetitive firing, which is dependent on the function of these channels. Many established antiepileptic drugs, such as phenytoin and carbamazepine, act by blocking VGSCs. This mechanism is also proposed for some benzoxazole derivatives. By binding to the sodium channel, these compounds can stabilize its inactivated state, thereby reducing the number of channels available to open and propagate the high-frequency neuronal firing characteristic of seizures.

VGSC_Blockade_Pathway cluster_membrane Neuronal Membrane VGSC_Resting VGSC (Resting) VGSC_Open VGSC (Open) VGSC_Resting->VGSC_Open Activates VGSC_Inactive VGSC (Inactive) VGSC_Open->VGSC_Inactive Inactivates Na_Influx Na+ Influx (Action Potential Propagation) VGSC_Open->Na_Influx Allows Repolarization Repolarization VGSC_Inactive->Repolarization No_Na_Influx Reduced Na+ Influx (Inhibition of Firing) VGSC_Inactive->No_Na_Influx Leads to Depolarization Depolarization Depolarization->VGSC_Resting Repolarization->VGSC_Resting Returns to Benzoxazole Benzoxazole Derivative Benzoxazole->VGSC_Inactive Stabilizes Inactivated State

Proposed mechanism of voltage-gated sodium channel blockade.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of anticonvulsant drug candidates. Below are the methodologies for the key in vivo assays.

Synthesis of this compound

General Procedure (based on patent literature): To a solution of methyl 4-amino-3-hydroxybenzoate in an appropriate solvent (e.g., tetrahydrofuran), carbonyldiimidazole is added. The reaction mixture is then heated to reflux for a specified period. After completion, the solvent is removed, and the residue is purified, typically by partitioning between an organic solvent and an acidic aqueous solution, followed by crystallization or chromatography to yield the desired product.

Synthesis_Workflow start Methyl 4-amino-3-hydroxybenzoate reagent Carbonyldiimidazole (CDI) in THF start->reagent reaction Reflux reagent->reaction workup Solvent Removal & Aqueous Workup reaction->workup purification Crystallization/ Chromatography workup->purification product This compound purification->product

General synthetic workflow for the target compound.
Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Apparatus: An electroconvulsive shock generator with corneal electrodes.

Procedure:

  • Animal Preparation: Male mice (e.g., ICR strain, 20-30 g) are used. A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas to minimize discomfort.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Seizure Induction: At the time of peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through the corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Objective: To evaluate a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.

Apparatus: Observation chambers.

Procedure:

  • Animal Preparation: Male mice are used.

  • Drug Administration: The test compound or vehicle is administered.

  • Seizure Induction: At the time of peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are placed in individual observation chambers and observed for at least 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds). The absence of such seizures indicates protection.

  • Data Analysis: The ED₅₀ is calculated as described for the MES test.

Rotarod Neurotoxicity Test

Objective: To assess motor coordination and identify potential neurological deficits (neurotoxicity).

Apparatus: A rotarod apparatus, consisting of a rotating rod.

Procedure:

  • Training: Prior to the test, mice are trained to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set duration (e.g., 1-2 minutes).

  • Drug Administration: The test compound or vehicle is administered.

  • Testing: At the time of peak effect, the mice are placed on the rotarod, which is set to rotate at a constant speed or with accelerating speed.

  • Observation: The time each animal remains on the rod is recorded. Falling off the rod is considered an indication of motor impairment.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is determined.

Conclusion

Benzoxazole derivatives represent a promising class of compounds for the development of novel anticonvulsant drugs. While a direct comparison involving "this compound" is hampered by the lack of publicly available anticonvulsant data, the information on related analogs provides valuable insights into the structure-activity relationships within this chemical class. The presented experimental protocols offer a standardized framework for the evaluation of new chemical entities. Future research should focus on the synthesis and systematic evaluation of a broader range of benzoxazole derivatives, including the title compound, to fully elucidate their therapeutic potential and mechanisms of action in the treatment of epilepsy.

References

A Comparative Guide to the Biological Activities of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Benzoxazole, a heterocyclic compound composed of fused benzene and oxazole rings, serves as a crucial scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, making them a subject of intense research for novel therapeutic agents.[1][2][3] This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various substituted benzoxazoles, supported by experimental data from recent studies.

Anticancer Activity

Benzoxazole derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), induction of apoptosis, and modulation of critical cellular signaling pathways.[4][5] The cytotoxic potency and selectivity against various cancer cell lines are significantly influenced by the nature and position of substituents on the benzoxazole core.[4][5]

Comparative In Vitro Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzoxazole derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound ID/Series2-Aryl Substituent / Key FeatureCancer Cell LineIC50 (µM)Reference
Naphtho[2,3-d]oxazole-4,9-diones
Compound 24-ChlorophenylLNCaP (Prostate)1.0[4]
Compound 33-ChlorophenylLNCaP (Prostate)0.03[4]
Compound 33-ChlorophenylPC3 (Prostate)0.08[4]
Compound 44-MethylphenylLNCaP (Prostate)50.2[4]
Benzoxazole-Benzamide Conjugates (VEGFR-2 Inhibitors)
Compound 1Cyclohexyl amideVEGFR-2 Enzyme0.268[6]
Compound 114-Chlorophenyl amideVEGFR-2 Enzyme0.361[6]
Sorafenib (Standard)-VEGFR-2 Enzyme0.352[6]
Bis-benzoxazole Hybrids
Analog 34-ChlorophenylHCT-116 (Colon)4.20 ± 0.10[7]
Analog 34-ChlorophenylMCF-7 (Breast)1.10 ± 0.40[7]
Naphthoxazole Analogs
Naphthoxazole with ClChlorine atomA549 (Lung)2.18[8]
Naphthoxazole with ClHT-29 (Colon)2.89[8]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[5]

  • Compound Treatment: Cells are treated with various concentrations of the benzoxazole derivatives for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The medium is discarded, and cells are fixed by adding cold trichloroacetic acid (TCA, 10% w/v) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density (OD) is read on a microplate reader at a wavelength of 540 nm or 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway Visualization

Many benzoxazole derivatives exert their anticancer effects by inhibiting VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5][9]

VEGFR2_Inhibition_Pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Tumor Growth) ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes

Simplified VEGFR-2 signaling pathway inhibited by benzoxazole derivatives.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11][12] Their efficacy is often attributed to the specific substitutions on the benzoxazole ring system.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzoxazole compounds against selected microbial strains. Lower MIC values indicate greater antimicrobial potency.

Compound IDMicrobial StrainMIC (µM)Standard DrugMIC (µM)Reference
Series 1
Compound 10Bacillus subtilis1.14 x 10⁻³Ofloxacin1.38 x 10⁻³[10]
Compound 24Escherichia coli1.40 x 10⁻³Ofloxacin2.76 x 10⁻³[10]
Compound 13Pseudomonas aeruginosa2.57 x 10⁻³Ofloxacin5.53 x 10⁻³[10]
Compound 19Aspergillus niger2.40 x 10⁻³Fluconazole4.08 x 10⁻³[10]
Compound 1Candida albicans0.34 x 10⁻³Fluconazole2.04 x 10⁻³[10]
3-(2-benzoxazol-5-yl)alanine Derivatives
H-Box(4Q)-OMePichia pastoris6 µ g/disk --[11]
H-Box(2Q)-OMePichia pastoris11 µ g/disk --[11]

Experimental Protocol: Tube Dilution Method for MIC Determination

The tube dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to a concentration of approximately 10⁵ CFU/mL.

  • Serial Dilution: The benzoxazole compound is serially diluted in the broth in a series of test tubes to obtain a range of concentrations.

  • Inoculation: Each tube, including a positive control (broth with inoculum, no drug) and a negative control (broth only), is inoculated with the microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[4]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Experimental Workflow Visualization

The general workflow for screening and evaluating the antimicrobial properties of newly synthesized benzoxazole derivatives involves several key stages.

Antimicrobial_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis S1 Synthesize Benzoxazole Derivatives S2 Purify & Characterize (NMR, IR, Mass Spec) S1->S2 A1 Prepare Stock Solutions of Compounds S2->A1 A3 Primary Screening (e.g., Agar Diffusion) A1->A3 A2 Culture Test Microbes (Bacteria & Fungi) A2->A3 A4 Quantitative Assay (MIC Determination) A3->A4 Active Compounds D1 Compare MIC values to Standard Drugs A4->D1 D2 Structure-Activity Relationship (SAR) Analysis D1->D2

General workflow for antimicrobial evaluation of benzoxazoles.

Anti-inflammatory Activity

Certain benzoxazole derivatives have been identified as potent anti-inflammatory agents. Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) enzymes and cytokines like Interleukin-6 (IL-6).[13]

Comparative Anti-inflammatory Activity Data

The table below shows the inhibitory activity of selected benzoxazole derivatives.

Compound IDTarget / AssayActivity (IC50 / % Inhibition)Standard DrugActivityReference
Benzoxazolone Derivatives
3gIL-6 InhibitionIC50 = 5.09 ± 0.88 µM--[14]
3dIL-6 InhibitionIC50 = 5.43 ± 0.51 µM--[14]
2-Substituted Benzoxazoles
2aCarrageenan-induced paw edema (4h)71.9% InhibitionDiclofenac78.9%[13]
2bCarrageenan-induced paw edema (4h)70.1% InhibitionDiclofenac78.9%[13]
3aCarrageenan-induced paw edema (4h)75.4% InhibitionDiclofenac78.9%[13]
Methyl 2-(arylideneamino) benzoxazole-5-carboxylates
SH1-SH3, SH6-SH8Carrageenan-induced paw edemaSignificant reduction (p<0.0001)Diclofenac Sodium-[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.[13][15]

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for a week before the experiment.

  • Grouping and Administration: Animals are divided into groups: a control group, a standard drug group (e.g., Diclofenac), and test groups receiving different doses of the benzoxazole derivatives orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, a 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Structure-Activity Relationship (SAR) Visualization

The biological activity of benzoxazoles is highly dependent on the substituents. SAR studies help in designing more potent compounds.[4][10]

SAR_Diagram cluster_nodes R1 R1 (Position 2) R1_info Electron-withdrawing groups (e.g., halogens) often ENHANCE anticancer activity. R1->R1_info R2 R2 (Position 5) R2_info Nitro group (NO2) often ENHANCES antimicrobial activity. R2->R2_info

Key structure-activity relationships for benzoxazole derivatives.

Conclusion

Substituted benzoxazoles are a versatile and promising class of compounds for the development of novel therapeutics.[5][16] The extensive research demonstrates that targeted modifications to the benzoxazole scaffold can significantly enhance potency and selectivity against cancer cells, microbial pathogens, and inflammatory targets. Further investigation into their mechanisms of action and in vivo efficacy is essential to translate these promising preclinical findings into clinical applications.[5]

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on the structure-activity relationship (SAR) of analogs of "Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate," providing a comparative analysis of their performance, supported by experimental data.

Comparative Analysis of Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of this compound, particularly focusing on modifications at the 2-position of the benzoxazole ring. The following data summarizes the in vitro cytotoxicity of key analogs against the human breast cancer cell line, MCF-7.

Table 1: In Vitro Cytotoxicity of this compound Analogs against MCF-7 Cells

Compound ID2-SubstituentIC₅₀ (µM)
BK89 2-Thiophenyl49.44 (apoptosis value)
BK82 2-Furanyl- (Induces G0/G1 arrest)
5-Fluorouracil (Reference Drug)-

Data sourced from a study by C. Selin et al. (2017). The study reported the apoptosis-inducing effect of BK89 and the cell cycle arrest caused by BK82, highlighting their potential as anticancer agents.

Structure-Activity Relationship Insights:

The available data suggests that the nature of the heterocyclic substituent at the 2-position of the methyl benzo[d]oxazole-6-carboxylate core plays a critical role in determining the anticancer activity and mechanism of action.

  • Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) demonstrated a significant pro-apoptotic effect on MCF-7 cells. The thiophene moiety at the 2-position appears to be a key contributor to this activity.

  • Methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate (BK82) , on the other hand, was found to induce cell cycle arrest in the G0/G1 phase in MCF-7 cells. This indicates that replacing the thiophene ring with a furan ring alters the mechanism of anticancer action.

These findings underscore the importance of the 2-position substituent in modulating the biological activity of the this compound scaffold. Further studies with a broader range of substituents at this and other positions are necessary to establish a comprehensive SAR.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC₅₀ concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Visualizing Experimental Workflows

Experimental Workflow for Anticancer Drug Screening

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action start Starting Materials (e.g., 2-aminophenols, aldehydes) synthesis Chemical Synthesis of Benzoxazole Analogs start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis target_id Target Identification cell_cycle->target_id apoptosis->target_id pathway Signaling Pathway Analysis target_id->pathway

Caption: Generalized workflow for the synthesis and biological evaluation of benzoxazole analogs as potential anticancer agents.

This guide provides a snapshot of the current understanding of the structure-activity relationship for analogs of this compound. The promising anticancer activities of the 2-substituted derivatives highlight the therapeutic potential of this scaffold and warrant further investigation to develop more potent and selective drug candidates.

A Comparative Guide to the Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule and its derivatives is of significant interest due to the diverse biological activities associated with the benzoxazolone scaffold.[1][2] This document presents a validated two-step synthesis and compares it with a potential one-pot alternative, offering detailed experimental protocols and quantitative data to aid in methodological selection.

Comparison of Synthetic Methodologies

The primary route detailed in this guide is a reliable two-step synthesis commencing with the esterification of 3-amino-4-hydroxybenzoic acid, followed by cyclization. An alternative, though less documented for this specific substrate, is a one-pot synthesis which offers the advantage of procedural simplicity.

ParameterTwo-Step Synthesis from 3-Amino-4-hydroxybenzoic AcidAlternative: One-Pot Synthesis from 4-amino-3-hydroxybenzoic Acid
Starting Material 3-Amino-4-hydroxybenzoic acid4-Amino-3-hydroxybenzoic acid
Key Reagents Trimethylsilyl chloride, Methanol, 1,1'-Carbonyldiimidazole (CDI)Phosgene equivalent (e.g., triphosgene, diphosgene), Methanol
Overall Yield ~50% (Estimated based on reported yields for similar reactions)Data not available for this specific substrate
Purity High (requires purification after each step)Potentially lower, requiring more rigorous final purification
Reaction Time ~50 hours (including two separate reaction and work-up periods)Potentially shorter due to single reaction setup
Complexity Moderate (involves two distinct synthetic and purification stages)Low (single reaction and work-up)
Scalability Readily scalable with standard laboratory equipmentPotentially challenging due to the handling of phosgene equivalents
Safety Considerations Trimethylsilyl chloride is corrosive and flammable. CDI is moisture-sensitive.Phosgene and its equivalents are highly toxic and require specialized handling procedures.

Detailed Experimental Protocols

Validated Method: Two-Step Synthesis from 3-Amino-4-hydroxybenzoic Acid

This method proceeds in two distinct stages: (1) Esterification of the starting material, and (2) Cyclization to form the final product.

Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate

This procedure is adapted from a known method for the esterification of 3-amino-4-hydroxybenzoic acid.[3]

  • Materials:

    • 3-Amino-4-hydroxybenzoic acid (1.0 eq)

    • Anhydrous Methanol

    • Trimethylsilyl chloride (TMSCl) (2.3 eq)

    • Ethyl acetate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 3-amino-4-hydroxybenzoic acid in anhydrous methanol.

    • Add trimethylsilyl chloride to the solution.

    • Stir the reaction mixture at 55°C for 48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent by evaporation under reduced pressure.

    • Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent.

    • Expected Yield: Approximately 57%.[3]

Step 2: Synthesis of this compound

This step utilizes the cyclizing agent 1,1'-Carbonyldiimidazole (CDI), which is known for its efficiency in forming heterocyclic rings under mild conditions.[4][5]

  • Materials:

    • Methyl 3-amino-4-hydroxybenzoate (1.0 eq)

    • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate

  • Procedure:

    • Dissolve Methyl 3-amino-4-hydroxybenzoate in anhydrous THF.

    • Add CDI to the solution and stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent by evaporation under reduced pressure.

    • Treat the residue with water and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography.

    • Expected Yield: High (quantitative data for this specific reaction is not available in the literature, but CDI-mediated cyclizations are generally high-yielding).

Alternative Method: One-Pot Synthesis

While a specific protocol for the target molecule is not available, a one-pot synthesis could theoretically be achieved by reacting methyl 4-amino-3-hydroxybenzoate with a phosgene equivalent. This approach would eliminate the need for isolating the intermediate ester.

  • Conceptual Protocol:

    • Dissolve methyl 4-amino-3-hydroxybenzoate in a suitable aprotic solvent.

    • In the presence of a base, slowly add a phosgene equivalent (e.g., triphosgene).

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Perform an aqueous work-up and extract the product with an organic solvent.

    • Purify the crude product.

Note: This is a conceptual outline and would require significant optimization and stringent safety precautions due to the high toxicity of phosgene equivalents.

Experimental Workflow and Validation

The successful synthesis of this compound requires careful execution of the chosen synthetic route, followed by rigorous purification and characterization to validate the final product.

G cluster_synthesis Synthesis cluster_validation Validation start Start: 3-Amino-4-hydroxybenzoic Acid esterification Step 1: Esterification (Methanol, TMSCl, 55°C, 48h) start->esterification intermediate Intermediate: Methyl 3-amino-4-hydroxybenzoate esterification->intermediate cyclization Step 2: Cyclization (THF, CDI, Room Temp, Overnight) intermediate->cyclization crude_product Crude Product cyclization->crude_product purification Purification (Column Chromatography/Recrystallization) crude_product->purification characterization Characterization (NMR, IR, Mass Spectrometry) purification->characterization final_product Final Product: This compound characterization->final_product

Caption: Synthetic and validation workflow for the target compound.

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl of the ester and the lactam, and the N-H bond.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

A Comparative Guide to the Spectroscopic Data of Benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for various benzoxazole analogs, a class of heterocyclic compounds renowned for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The structural elucidation of these molecules is fundamental to drug discovery and development, relying heavily on modern spectroscopic techniques. This document presents a comparative analysis of data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and workflow visualizations.

Data Presentation: A Comparative Summary

The following tables summarize key quantitative spectroscopic data for different benzoxazole derivatives, enabling a clear comparison of their spectral features.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

The ¹H NMR spectrum provides information on the chemical environment of protons in a molecule.[2] Aromatic protons on the benzoxazole core typically resonate between 7.0 and 8.5 ppm, with their exact shifts and coupling patterns dependent on the substitution pattern.[2][3]

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity / Coupling (J, Hz) Notes
H-2 (unsubstituted)8.0 - 8.2Singlet (s)Signal for the proton at the 2-position of the oxazole ring.[2]
Aromatic (H-4, H-5, H-6, H-7)7.0 - 8.5Multiplet (m), Doublet (d), Triplet (t)Shifts are influenced by substituents. Ortho coupling (J) is typically 7-9 Hz, while meta coupling is smaller (2-3 Hz).[2]
Amide (-CONH-)7.0 - 10.8Broad Singlet (br s)The chemical shift can be highly variable and concentration-dependent.[3][4]
Phenolic (-OH)4.6 - 11.2Broad Singlet (br s)Often exchanges with D₂O. The signal for an Ar-OH group has been noted at 4.6 ppm.[3]
Methoxy (-OCH₃)3.7 - 3.8Singlet (s)Characteristic signal for methoxy groups attached to an aromatic ring.[3]
Alkyl (-CH₃, -CH₂-)2.5 - 4.3VariesExample: a methyl group attached to the ring may appear around 2.5-2.6 ppm.[2]
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

¹³C NMR spectroscopy reveals the carbon framework of the molecule. The chemical shifts for the benzoxazole core carbons are spread over a wide range due to the influence of the heteroatoms.[5]

Carbon Atom Typical Chemical Shift (δ, ppm) Notes
C-2150 - 165Carbon situated between the oxygen and nitrogen atoms of the oxazole ring.[5]
C-3a130 - 142Bridgehead carbon adjacent to the nitrogen atom.[5]
C-4110 - 125Aromatic carbon adjacent to the fused benzene ring.[5]
C-5110 - 130Aromatic carbon in the benzene ring portion.[5]
C-6120 - 135Aromatic carbon in the benzene ring portion.[5]
C-7110 - 125Aromatic carbon adjacent to the fused benzene ring.[5]
C-7a140 - 155Bridgehead carbon adjacent to the oxygen atom.[5]
Carbonyl (-C=O)165 - 188From substituents like carboxylic acids or amides.[5]
Table 3: IR Spectroscopic Data (Absorption Frequencies in cm⁻¹)

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which causes vibrations of molecular bonds.[6]

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹) Notes
N-H (Amide/Amine)Stretching3180 - 3415Often appears as a sharp or broad band.[4]
C-H (Aromatic)Stretching3000 - 3215Typically appears as a series of sharp, medium-intensity bands.[3]
C=O (Amide)Stretching1640 - 1690A very strong and characteristic absorption band.[4]
C=N (Oxazole)Stretching1580 - 1690Part of the heterocyclic ring system.[3][7]
C=C (Aromatic)Stretching1450 - 1600A series of bands of variable intensity.[3]
Ar-NO₂Asymmetric Stretch1335 - 1350Strong absorption indicating a nitro group substituent.[3]
C-SStretching660 - 760Relevant for thio-substituted benzoxazole analogs.[3]
Table 4: UV-Visible Spectroscopic Data

UV-Visible spectroscopy provides information about electronic transitions within the molecule, particularly in conjugated systems. Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are notable for their ability to absorb high-energy UV radiation.[8]

Benzoxazole Derivative λmax (nm) Molar Absorptivity (εmax, M⁻¹cm⁻¹) Solvent
2-(2'-hydroxyphenyl)benzoxazole3361.83 x 10⁴Ethanol
2-(amino-2'-hydroxyphenyl)benzoxazole3745.30 x 10⁴Ethanol
Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole3391.69 x 10⁵Ethanol

Experimental Protocols

Accurate and reproducible spectroscopic data depend on standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of benzoxazole derivatives involves the following steps:

  • Sample Preparation: 1-10 mg of the purified compound is weighed for ¹H NMR, while a larger quantity of 10-50 mg is typically required for ¹³C NMR due to the lower natural abundance of the isotope.[2]

  • Dissolution: The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.[5]

  • Data Acquisition: Spectra are recorded on an NMR spectrometer, typically operating at frequencies of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.[5]

  • Data Processing: The acquired data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for both solid and liquid samples, the Attenuated Total Reflectance (ATR) technique can be used, where the sample is placed directly on a crystal surface.[3]

  • Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[9] A background spectrum is first collected and automatically subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or dioxane) at a known concentration.[10][11]

  • Data Acquisition: The solution is placed in a quartz cuvette, and the absorption spectrum is recorded using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm).[8] A baseline correction is performed using a cuvette containing only the solvent.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. Various ionization techniques can be used, such as Electrospray Ionization (ESI) or Electron Impact (EI).[3][12]

  • Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.[13] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.[13]

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways relevant to the study of benzoxazole analogs.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis of Benzoxazole Analog Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Map Molecular Skeleton Data_Integration Integrate All Spectroscopic Data MS->Data_Integration Structure_Confirmation Propose & Confirm Molecular Structure Data_Integration->Structure_Confirmation

Caption: Workflow for the structural elucidation of novel benzoxazole analogs.

VEGFR2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Activates ATP_Site ATP Binding Site P2 Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P1->P2 P3 Cell Proliferation, Survival, Angiogenesis P2->P3 Benzoxazole Benzoxazole Inhibitor Benzoxazole->ATP_Site Blocks

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole analog.

References

Safety Operating Guide

Proper Disposal of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate is critical for maintaining laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with chemical waste. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound.

Immediate Safety and Handling Protocols

Prior to handling, ensure that all requisite safety measures are implemented. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Personnel must be outfitted with appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Table 1: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes and airborne particles.
Hand Protection Chemical-impermeable gloves (e.g., nitrile)Prevents direct skin contact with the chemical.
Body Protection Laboratory coat or other protective clothingShields skin from accidental spills.
Respiratory Protection To be used in a well-ventilated area. A respirator may be required if dust or aerosols are generated.Minimizes the risk of inhaling potentially harmful airborne particles.

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to treat it as hazardous waste. It must never be disposed of down the drain or in regular solid waste streams.[1]

  • Waste Collection:

    • Collect all waste containing this compound, including any contaminated materials such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled, sealable waste container.[1]

    • Ensure the container is constructed of a material compatible with the chemical. The original container is often the most suitable for waste storage.[2]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines to prevent incompatible chemical reactions.[3][4]

  • Proper Labeling:

    • All waste containers must be unequivocally labeled with the words "Hazardous Waste."[4][5]

    • The label must also include the full chemical name: "this compound" (no abbreviations or chemical formulas) and the date when waste accumulation began.[4][5] This ensures all personnel are aware of the container's contents and the associated hazards.[5]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][6]

    • The storage location must be at or near the point of generation.[6]

    • Keep the container away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a certified chemical waste disposal service to schedule a pickup for the hazardous waste.[1][6]

    • Follow their specific procedures for documentation and hand-off. The final disposal must be carried out at an approved waste disposal facility.[7]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate vicinity and promptly inform your supervisor and the EHS department.[1]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.[1]

  • Contain:

    • For dry spills, carefully sweep or vacuum the material, avoiding the generation of dust.[1][8] If necessary, lightly moisten the material with an appropriate solvent to prevent it from becoming airborne.[1]

    • Place all contaminated materials, including cleaning supplies and contaminated PPE, into a sealed container to be disposed of as hazardous waste.[1]

  • Decontaminate: Thoroughly clean the spill area.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][9]

Diagrammatic Representation of Disposal Workflow

A Step 1: Waste Collection - Use dedicated, compatible container - Segregate from other waste streams B Step 2: Proper Labeling - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date A->B C Step 3: Secure Storage - Designated, ventilated area - Away from incompatibles B->C D Step 4: Arrange Disposal - Contact EHS or certified vendor - Follow institutional procedures C->D E Final Disposal (Approved Facility) D->E

Caption: Logical workflow for the proper disposal of this compound.

This procedural guide is intended to provide essential safety and logistical information. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications. By adhering to these protocols, you contribute to a safer laboratory environment and ensure regulatory compliance.

References

Essential Safety and Operational Guide for Handling Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A "Warning" signal word is associated with this compound.[1] To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Eye Protection Safety GlassesWith side shields.
Chemical GogglesRequired when there is a risk of splashing.
Hand Protection GlovesNitrile, polychloroprene, butyl, or fluorocaoutchouc rubber gloves are suitable. Thicker gloves (≥3 mm) should be used if there is a risk of mechanical abrasion or puncture.[2]
Body Protection Lab Coat/GownStandard laboratory coat.
Respiratory Dust RespiratorUse in poorly ventilated areas or when generating dust.

Operational Plan: Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

    • Ensure safety showers and eyewash stations are readily accessible.

    • Inspect all PPE for integrity before use.

    • Keep containers tightly sealed when not in use.[2][3]

  • Handling:

    • Avoid all personal contact, including inhalation of dust.[2][3]

    • Do not eat, drink, or smoke in the handling area.[2][3]

    • Wash hands thoroughly with soap and water after handling.[2][3]

  • In Case of Exposure:

    • Eyes: Immediately flush with running water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.[2]

    • Skin: Wash affected area with plenty of soap and water.[2] Remove contaminated clothing and launder before reuse.[2][3]

    • Inhalation: Move the individual to fresh air.[2]

Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial to prevent environmental contamination.

  • Spill Management:

    • In case of a spill, immediately alert personnel in the area.

    • Wear appropriate PPE, including a dust respirator.[2]

    • Use dry clean-up procedures to avoid generating dust.[2]

    • Collect the spilled material using a scoop or explosion-proof vacuum.[2]

    • Place the collected waste into a clean, dry, sealable, and properly labeled container.[2]

    • Wash the spill area with large amounts of water, and prevent runoff from entering drains.[2]

  • Waste Disposal:

    • Dispose of the chemical and its container at an authorized hazardous or special waste collection point, in accordance with local regulations.[2]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Work in a well-ventilated area prep2 Inspect and don appropriate PPE prep1->prep2 prep3 Ensure emergency equipment is accessible prep2->prep3 handle1 Weigh/handle chemical in fume hood prep3->handle1 handle2 Keep container sealed when not in use handle1->handle2 post1 Decontaminate work surfaces handle2->post1 post2 Segregate waste post1->post2 post3 Remove PPE carefully post2->post3 disp1 Collect solid waste in labeled container post2->disp1 post4 Wash hands thoroughly post3->post4 disp3 Dispose through authorized waste collection disp1->disp3 disp2 Collect liquid waste in labeled container disp2->disp3

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.